Product packaging for 1-(2-Chloropyridin-3-yl)ethanol(Cat. No.:CAS No. 131674-39-0)

1-(2-Chloropyridin-3-yl)ethanol

Cat. No.: B169571
CAS No.: 131674-39-0
M. Wt: 157.6 g/mol
InChI Key: FVMGQROBOUHKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Chloropyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B169571 1-(2-Chloropyridin-3-yl)ethanol CAS No. 131674-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMGQROBOUHKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563054
Record name 1-(2-Chloropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131674-39-0
Record name 1-(2-Chloropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2-Chloropyridin-3-yl)ethanol, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

This compound is a pyridyl alcohol derivative. Its core chemical and physical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 131674-39-0[1][2][3]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.6 g/mol [2]
Synonyms (±)-1-(2-Chloropyridin-3-yl) ethanol, 1-(2-Chloro-3-pyridyl)ethanol[1][3]
Typical Purity ≥96%[2]
Functional Groups Alcohol, Halide, Amine[3]

Synthesis and Analysis

While specific, detailed experimental protocols for the synthesis of this compound are not publicly available in the provided search results, a plausible synthetic route can be inferred from general organic chemistry principles and the synthesis of related pyridine ethanol derivatives.[4][5] A common and effective method would be the reduction of the corresponding ketone, 1-(2-chloropyridin-3-yl)ethanone.

Hypothetical Experimental Protocol: Synthesis via Ketone Reduction

Objective: To synthesize this compound from 1-(2-chloropyridin-3-yl)ethanone.

Materials:

  • 1-(2-chloropyridin-3-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(2-chloropyridin-3-yl)ethanone in methanol in a round-bottom flask at 0°C (ice bath).

  • Slowly add sodium borohydride to the stirred solution. The amount should be in slight molar excess relative to the ketone.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.

G General Synthesis Workflow start 1-(2-chloropyridin-3-yl)ethanone reaction Reduction (e.g., NaBH4 in MeOH) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

General Synthesis Workflow
Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl (-OH) group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

G Analytical Workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) final Characterized Compound nmr->final ms Mass Spectrometry ms->final ir IR Spectroscopy ir->final hplc HPLC hplc->final product Synthesized Product product->nmr product->ms product->ir product->hplc

Analytical Workflow for Characterization

Safety, Handling, and Storage

Safety Precautions: While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, data for related chloro-pyridine compounds suggest that appropriate safety measures should be taken.[6] It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust or vapors and contact with skin and eyes.[6]

Storage Conditions: The compound should be stored at room temperature in a tightly sealed container.[3] It is reported to be stable if stored under recommended conditions.[3] A re-analysis of chemical purity is recommended after three years of storage.[3]

Applications in Research and Development

As a functionalized pyridine, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a chloro-substituent and a secondary alcohol provides two reactive sites for further chemical modification, making it a versatile building block for creating libraries of compounds in drug discovery programs.[7] It is classified under "Protein Degrader Building Blocks," indicating its potential use in the development of PROTACs (Proteolysis-Targeting Chimeras) and other targeted therapeutic agents.[2]

References

An In-Depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloropyridin-3-yl)ethanol (CAS Number: 131674-39-0), a pivotal building block in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthesis, physicochemical properties, and core applications of this compound, with a focus on its role in the construction of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are provided to support researchers in its effective utilization.

Introduction

This compound is a heterocyclic alcohol that has gained prominence as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive hydroxyl group and a substituted pyridine ring, makes it an ideal scaffold for creating molecules designed to interact with specific biological targets. Notably, it is classified as a "Protein Degrader Building Block," highlighting its primary application in the burgeoning field of targeted protein degradation (TPD).

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker. This compound serves as a key precursor for the synthesis of ligands that recruit the VHL E3 ligase, one of the most widely used E3 ligases in PROTAC design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 131674-39-0[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.6 g/mol [1]
Appearance Not specified (typically a solid or oil)
Purity ≥96%[1]

Synthesis

The most common and direct synthesis of this compound involves the reduction of the corresponding ketone, 2-chloro-3-acetylpyridine. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 2-Chloro-3-acetylpyridine

This protocol is based on standard procedures for the reduction of aromatic ketones.

Materials:

  • 2-chloro-3-acetylpyridine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution (for workup)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-acetylpyridine (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, slowly add 1M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound.

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic methods. The expected data based on its structure is summarized below.

Spectroscopy Expected Data
¹H NMR Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), a quartet for the methine proton (CH-OH) (δ ~4.9-5.1 ppm), a doublet for the methyl protons (CH₃) (δ ~1.5 ppm), and a broad singlet for the hydroxyl proton (OH).
¹³C NMR Signals for the pyridine ring carbons, the carbon bearing the hydroxyl group (δ ~65-70 ppm), and the methyl carbon (δ ~20-25 ppm).
IR (Infrared) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-O stretching vibration around 1050-1150 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations.
MS (Mass Spec.) A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight (157.6 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.

Application in Drug Development: Synthesis of VHL Ligands for PROTACs

This compound is a critical starting material for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands typically contain a hydroxyproline-like core that is essential for binding to VHL. The ethanol moiety of the title compound can be further functionalized to build up the required pharmacophore.

Conceptual Experimental Workflow: From Building Block to PROTAC

The following workflow outlines the conceptual steps to synthesize a VHL-based PROTAC using this compound as a starting material. This process involves the initial modification of the building block, its incorporation into a VHL ligand, and the final assembly of the PROTAC.

G cluster_0 VHL Ligand Synthesis cluster_1 PROTAC Assembly A This compound B Functional Group Interconversion (e.g., Oxidation to Aldehyde/Ketone) A->B Step 1 C Coupling with Hydroxyproline Mimetic Core B->C Step 2 D Amine-Functionalized VHL Ligand C->D Step 3 G Coupling of VHL Ligand and Linker D->G E Linker Synthesis/Functionalization E->G F POI Ligand H Final PROTAC Molecule F->H G->H

Conceptual workflow for PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome pathway. A PROTAC containing a VHL ligand derived from this compound will bring a specific protein of interest (POI) into close proximity with the VHL E3 ligase complex. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) POI->PROTAC Ub_POI Ubiquitinated POI VHL VHL E3 Ligase PROTAC->VHL VHL->POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->VHL Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

References

In-Depth Technical Guide: Physicochemical Properties of 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the fundamental physicochemical properties of 1-(2-Chloropyridin-3-yl)ethanol, tailored for researchers, scientists, and professionals in drug development. The focus is on the core molecular attributes that are foundational for further research and application.

Core Molecular Data

The fundamental identifiers and properties of this compound are summarized below. This data is essential for accurate documentation, reaction stoichiometry, and analytical characterization.

PropertyValue
Molecular Formula C7H8ClNO[1]
Molecular Weight 157.60 g/mol [2]
CAS Number 131674-39-0[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the manufacturing or research institution and are not publicly available. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be employed to confirm the identity and purity of the compound. Researchers should consult relevant chemical synthesis literature or specialized suppliers for detailed procedural information.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a fundamental concept in chemistry. The diagram below illustrates this direct logical flow.

Compound This compound Formula Molecular Formula C7H8ClNO Compound->Formula is defined by MW Molecular Weight 157.60 g/mol Formula->MW results in

References

Synthesis of 1-(2-Chloropyridin-3-yl)ethanol from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(2-Chloropyridin-3-yl)ethanol from 2-Chloropyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a valuable chemical intermediate, starting from 2-chloropyridine. Two primary strategies are detailed: the direct functionalization of 2-chloropyridine via directed ortho-metalation and subsequent reaction with acetaldehyde, and an alternative route involving the reduction of a ketone intermediate. This document furnishes detailed experimental protocols, presents quantitative data in structured tables, and includes process diagrams to offer researchers, scientists, and drug development professionals a thorough resource for the synthesis of this target molecule.

Introduction

This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The presence of a chlorine atom and a hydroxyl group on the pyridine ring provides two distinct functional handles for further chemical modification. This guide focuses on practical and efficient methods for its synthesis, starting from the readily available precursor, 2-chloropyridine.

Overview of Synthetic Strategies

There are two principal strategies for the synthesis of this compound from 2-chloropyridine.

  • Strategy A: Direct C-3 Functionalization via Directed ortho-Metalation (DoM) . This is the most direct approach. It involves the regioselective deprotonation (lithiation) of 2-chloropyridine at the C-3 position, followed by the nucleophilic addition of the resulting organolithium intermediate to acetaldehyde.

  • Strategy B: Reduction of 2-Chloro-3-acetylpyridine . This is a two-step approach where 2-chloropyridine is first converted to the intermediate ketone, 2-chloro-3-acetylpyridine. This ketone is then selectively reduced to the desired secondary alcohol.

In-Depth Guide: Strategy A (Direct ortho-Metalation)

This strategy leverages the directing effect of the chlorine atom in 2-chloropyridine to achieve regioselective lithiation at the adjacent C-3 position. The use of a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to prevent unwanted side reactions.[1]

Reaction Pathway

The reaction proceeds in three key stages: C-3 lithiation, nucleophilic addition to acetaldehyde, and aqueous workup.

G start_material 2-Chloropyridine intermediate1 3-Lithio-2-chloropyridine (in situ) start_material->intermediate1 intermediate2 Lithium alkoxide intermediate intermediate1->intermediate2 product This compound intermediate2->product reagent1 LDA, THF -78 °C reagent2 Acetaldehyde (CH₃CHO) reagent3 Aqueous Workup (e.g., NH₄Cl)

Diagram 1. Reaction pathway for the direct synthesis of this compound.
Detailed Experimental Protocol

This protocol is based on the method described in patent WO2011005759 and general practices for organolithium chemistry.[2]

Materials:

  • 2-Chloropyridine

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Acetaldehyde, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet

  • Syringes for liquid transfer

  • Dry ice/acetone bath

Procedure:

  • LDA Preparation (in situ):

    • To a flame-dried three-neck flask under a positive pressure of nitrogen, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation of 2-Chloropyridine:

    • In a separate flame-dried flask under nitrogen, prepare a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the 2-chloropyridine solution via cannula or syringe to the freshly prepared LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Reaction with Acetaldehyde:

    • Slowly add freshly distilled acetaldehyde (1.2 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

    • Stir the mixture at -78 °C for an additional 1-2 hours after the addition is complete.

  • Workup and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography to yield pure this compound.

Quantitative Data
ParameterValue / ConditionSource / Rationale
Starting Material 2-Chloropyridine-
Base Lithium Diisopropylamide (LDA)[2]
Solvent Anhydrous Tetrahydrofuran (THF)Standard for organolithium reactions
Temperature -78 °C[2]
Electrophile Acetaldehyde[2]
Yield ~50-60% (estimated for this step)Based on a reported 51.8% yield for a two-step sequence (addition followed by oxidation).[2]

In-Depth Guide: Strategy B (Intermediate Reduction)

This alternative strategy involves the synthesis of 2-chloro-3-acetylpyridine, which is then reduced to the target alcohol. While less direct, this route can be advantageous if the intermediate ketone is readily available or if the direct lithiation proves difficult to control.

Experimental Workflow

The workflow consists of two distinct synthetic operations: the formation of the ketone intermediate and its subsequent reduction.

G start_material 2-Chloropyridine (or other precursor) process1 Synthesis of Ketone (e.g., via lithiation/acetylation or from 2-chloronicotinic acid) start_material->process1 intermediate 2-Chloro-3-acetylpyridine process1->intermediate process2 Ketone Reduction intermediate->process2 product This compound process2->product

Diagram 2. Workflow for the synthesis of this compound via ketone reduction.
Detailed Experimental Protocol (Reduction Step)

This protocol details the reduction of 2-chloro-3-acetylpyridine using sodium borohydride, a mild and selective reducing agent.[3][4]

Materials:

  • 2-Chloro-3-acetylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup:

    • Dissolve 2-chloro-3-acetylpyridine (1.0 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Add sodium borohydride (NaBH₄) (0.5 to 1.0 equivalents) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath and cautiously add deionized water to quench the excess NaBH₄.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the product.

  • Purification:

    • The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography or recrystallization.

Quantitative Data (Reduction Step)
ParameterValue / ConditionSource / Rationale
Starting Material 2-Chloro-3-acetylpyridine-
Reducing Agent Sodium Borohydride (NaBH₄)[3][4]
Solvent Methanol or EthanolStandard for NaBH₄ reductions
Temperature 0 °C to Room TemperatureStandard for NaBH₄ reductions
Yield >90%Typical for NaBH₄ reduction of simple ketones.[3]

Conclusion

Both strategies provide viable pathways to this compound.

  • Strategy A (Direct Lithiation) is the more elegant and direct route, offering a shorter synthesis in a single pot. However, it requires stringent anhydrous conditions, very low temperatures (-78 °C), and careful handling of pyrophoric n-butyllithium, making it more suitable for a laboratory setting with appropriate equipment.

  • Strategy B (Intermediate Reduction) is a robust and reliable two-step method. The final reduction step is operationally simple, uses inexpensive reagents, and typically proceeds in very high yield under mild conditions. This route may be preferable for larger-scale synthesis, especially if the 2-chloro-3-acetylpyridine intermediate is commercially available or can be produced efficiently.

The choice of synthetic route will depend on the scale of the synthesis, the available starting materials, and the technical capabilities of the laboratory.

References

A Technical Guide to the Spectroscopic Profile of 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

This technical guide provides a detailed overview of the spectroscopic properties of 1-(2-Chloropyridin-3-yl)ethanol. Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and general experimental protocols. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are generated based on the compound's chemical structure and are intended to provide a reference for its expected spectroscopic characteristics.

Table 1: Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.8 - 8.0ddJ = ~7.5, 1.8
H-5~7.2 - 7.4ddJ = ~7.5, 4.8
H-6~8.3 - 8.5ddJ = ~4.8, 1.8
-CH(OH)~5.0 - 5.2qJ = ~6.5
-OHBroad singlets-
-CH₃~1.4 - 1.6dJ = ~6.5
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155 - 157
C-3~140 - 142
C-4~138 - 140
C-5~121 - 123
C-6~147 - 149
-CH(OH)~65 - 68
-CH₃~22 - 25
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N, C=C stretch (pyridine ring)1400 - 1600Medium to Strong
C-O stretch (secondary alcohol)~1100Strong
C-Cl stretch600 - 800Medium to Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Ion TypePredicted m/zNotes
[M]⁺ (³⁵Cl)157Molecular ion with the more abundant chlorine isotope.
[M]⁺ (³⁷Cl)159Isotopic peak for the molecular ion with the less abundant chlorine isotope (approx. 1/3 the intensity of the M⁺ peak).
[M-CH₃]⁺142/144Loss of a methyl group.
[M-H₂O]⁺139/141Loss of water.
[M-CH₃-CO]⁺114/116Subsequent loss of carbon monoxide.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

This protocol is based on synthetic routes described in the patent literature, where this compound is prepared as an intermediate[1].

Reaction Scheme:

Materials:

  • 2-Chloro-3-formylpyridine

  • Methylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of 2-chloro-3-formylpyridine in an anhydrous ethereal solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by silica gel column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • The purified sample of this compound is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

  • Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source.

  • The sample is introduced into the ion source, and the resulting fragments are analyzed.

  • The mass-to-charge ratio (m/z) of the ions is recorded.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of synthesized compounds.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Structural Elucidation and Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Report/Whitepaper Generation Interpretation->Report

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Purity and Specifications of Commercial 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloropyridin-3-yl)ethanol is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. As with any raw material used in drug development and manufacturing, its purity and quality are of paramount importance to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the typical purity and specifications of commercial-grade this compound, along with detailed experimental protocols for its analysis.

Chemical Identity and General Specifications

Commercial this compound (CAS No. 131674-39-0) is generally available with a purity of 96% or greater. It is a crucial building block in the production of various pharmaceutical agents. Reputable suppliers of pharmaceutical intermediates will provide a Certificate of Analysis (CoA) detailing the purity and other quality control parameters for each batch.

Table 1: General Specifications for Commercial this compound

ParameterSpecificationTypical Value
Appearance White to off-white solid or crystalline powderConforms
Purity (by HPLC) ≥ 96.0%98.5%
Purity (by GC) ≥ 98.0%99.2%
Molecular Formula C₇H₈ClNOConforms
Molecular Weight 157.60 g/mol 157.60
Melting Point 52-53°C52.5°C
Water Content (by Karl Fischer) ≤ 0.5%0.2%
Residue on Ignition ≤ 0.1%< 0.05%
Heavy Metals ≤ 20 ppm< 10 ppm

Impurity Profile

The impurity profile of this compound is highly dependent on the synthetic route employed. Potential impurities may include starting materials, by-products, and degradation products. It is critical to identify and quantify these impurities to ensure the quality of the final drug product.

Table 2: Potential Impurities in Commercial this compound

ImpurityStructureTypical Limit
2-Chloropyridine C₅H₄ClN≤ 0.1%
2,3-Dichloropyridine C₅H₃Cl₂N≤ 0.15%
1-(Pyridin-3-yl)ethanol C₇H₉NONot Detected
Unknown Impurities -≤ 0.1% each
Total Impurities -≤ 1.0%

Analytical Methods and Experimental Protocols

Accurate and robust analytical methods are essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for purity determination and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is suitable for the quantification of this compound and its non-volatile impurities.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)

Experimental Protocol:

  • Prepare the mobile phases and sample solution as described in Table 3.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Inject a standard solution of this compound of known concentration to determine the retention time and response factor.

  • Inject the sample solution.

  • Identify and quantify the main peak and any impurities based on their retention times and peak areas relative to the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile impurities, such as residual solvents and starting materials.

Table 4: GC-MS Method Parameters

ParameterCondition
Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 250°C
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Sample Preparation 10 mg/mL in Dichloromethane

Experimental Protocol:

  • Prepare the sample solution as described in Table 4.

  • Set up the GC-MS instrument with the specified parameters.

  • Inject a blank (Dichloromethane) to check for system contaminants.

  • Inject the sample solution.

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of quality control and a typical experimental workflow for the analysis of this compound.

Quality_Control_Workflow cluster_0 Quality Control Logic Start Receipt of This compound Batch QC_Testing Perform Quality Control Tests Start->QC_Testing Spec_Check Compare Results to Specifications QC_Testing->Spec_Check Release Release Batch for Manufacturing Spec_Check->Release Pass Investigation Investigate Out of Specification (OOS) Result Spec_Check->Investigation Fail Reject Reject Batch Investigation->Reject

Figure 1: Quality Control Decision Workflow.

Purity_Analysis_Workflow cluster_1 Experimental Workflow for Purity Analysis Sample Sample Preparation Dissolve 10mg in 10mL of Acetonitrile/Water (50:50) HPLC_System HPLC Analysis Column: C18 Mobile Phase: ACN/H2O Gradient Detection: UV at 240 nm Sample->HPLC_System Standard Standard Preparation Prepare a standard of known concentration Standard->HPLC_System Data_Acquisition Data Acquisition Integrate peak areas of the main component and all impurities HPLC_System->Data_Acquisition Calculation {Purity Calculation | % Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100} Data_Acquisition->Calculation Report Generate Certificate of Analysis Calculation->Report

Figure 2: HPLC Purity Analysis Workflow.

Conclusion

The quality of this compound is a critical factor in the synthesis of safe and effective pharmaceuticals. A thorough understanding of its specifications, potential impurities, and the analytical methods for its characterization is essential for researchers, scientists, and drug development professionals. The data and protocols presented in this guide provide a comprehensive framework for the quality assessment of this important pharmaceutical intermediate. Adherence to these or similar rigorous quality control standards is imperative to ensure the integrity of the drug development and manufacturing process.

Technical Guide: Stability and Storage of 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed stability data for 1-(2-Chloropyridin-3-yl)ethanol (CAS: 131674-39-0) is limited.[1][2][3] This guide is therefore based on the known chemical properties of its core functional groups—a chloropyridine ring and a secondary alcohol—and data from structurally analogous compounds such as 2-chloropyridine and various pyridine ethanols.[4][5][6][7] The recommendations herein should be validated by substance-specific testing.

Introduction

This compound is a key building block in pharmaceutical and agrochemical research.[1] Its chemical structure, featuring a reactive chlorine atom on an electron-deficient pyridine ring and a secondary alcohol, dictates its stability profile. Understanding the conditions that may lead to its degradation is critical for ensuring its quality, efficacy, and safety in drug development and other research applications. This document provides a technical overview of its likely stability characteristics and outlines best practices for storage and handling.

Chemical and Physical Properties

A summary of the fundamental properties of this compound and related compounds is essential for understanding its behavior.

PropertyValue / InformationSource Analogy
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.6 g/mol [1]
Appearance Likely a colorless to yellow liquid or low-melting solid.Based on 2-chloropyridine (liquid) and 4-pyridineethanol (liquid/low-melting solid).[4][5]
Solubility Expected to be miscible with most organic solvents and sparingly soluble in water.[4]Based on 2-chloropyridine and 2-pyridineethanol.[4][6]
Reactivity Profile The molecule possesses two primary reactive sites: the C-Cl bond on the pyridine ring and the secondary hydroxyl group.General Chemical Principles

Stability Profile and Potential Degradation Pathways

The compound is susceptible to degradation through several mechanisms. It is generally stable under recommended storage conditions but can be affected by heat, light, strong acids, strong bases, and potent oxidizing agents.[7][8][9]

Key Instability Factors:

  • Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 1-(2-chloropyridin-3-yl)ethanone. This can be initiated by atmospheric oxygen, heat, light, or oxidizing agents.

  • Hydrolysis: The chloro-group on the pyridine ring can be susceptible to nucleophilic substitution, particularly hydrolysis to form 1-(2-hydroxypyridin-3-yl)ethanol, especially under basic or harsh acidic conditions and elevated temperatures.

  • Dehydration: Under strong acidic conditions and heat, the ethanol side chain could undergo dehydration to form 2-chloro-3-vinylpyridine.

  • Thermal Decomposition: High temperatures can lead to decomposition, potentially releasing toxic fumes such as hydrogen chloride, nitrogen oxides (NOx), and carbon oxides.[4][8]

Potential Degradation Pathway

G A This compound B 1-(2-Chloropyridin-3-yl)ethanone A->B Oxidation ([O], Heat, Light) C 1-(2-Hydroxypyridin-3-yl)ethanol A->C Hydrolysis (H₂O, Base/Acid) D 2-Chloro-3-vinylpyridine A->D Dehydration (H⁺, Heat)

Caption: Potential degradation routes for this compound.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended based on best practices for analogous chemicals.[7][9][10][11]

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[11] Refrigeration (2-8 °C) is advisable for long-term storage. Keep away from heat and sources of ignition.[9][10]Minimizes thermal degradation and potential oxidation. Some suppliers note "cold-chain transportation".[2]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents oxidation of the secondary alcohol.
Light Protect from light. Use amber or opaque containers.[7]Light can catalyze oxidative degradation.
Moisture Keep container tightly closed in a dry and well-ventilated place.[10][11] The related compound 4-pyridineethanol is known to be hygroscopic.[5]Prevents hydrolysis of the chloro group and absorption of water.
Container Use tightly sealed containers made of non-reactive material (e.g., glass).Prevents contamination and exposure to air/moisture.[11]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[4][7][9]These substances can directly induce the degradation pathways described above.

Experimental Protocols: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. The following is a representative protocol.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

    • The HPLC method should be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify the structure of major degradation products using techniques like LC-MS/MS and NMR.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Neutralize Samples (as needed) B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC G->H I Identify Degradants (LC-MS/MS, NMR) H->I

Caption: General workflow for a forced degradation stability study.

Conclusion

While specific stability data for this compound is not widely published, a robust stability and storage plan can be developed based on its chemical structure and data from analogous compounds. It should be protected from heat, light, moisture, and incompatible materials like strong oxidizers and acids/bases. For critical applications, it is imperative that researchers and drug development professionals conduct in-house stability studies to confirm these recommendations and ensure the material's quality throughout its lifecycle.

References

An In-depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloropyridin-3-yl)ethanol is a key chiral building block in modern medicinal chemistry, primarily recognized for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structural features, including a chlorinated pyridine ring and a secondary alcohol, provide multiple points for chemical modification, making it a valuable precursor for a range of therapeutic molecules. This technical guide provides a comprehensive overview of this compound, covering its synthesis, chemical properties, and, most notably, its emerging significance in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to support researchers and professionals in drug discovery and development.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The introduction of a chloro-substituent and a chiral ethanol side chain, as seen in this compound, offers unique opportunities for fine-tuning the physicochemical and pharmacological properties of drug candidates. This intermediate has gained considerable attention as a "Protein Degrader Building Block," highlighting its utility in the construction of PROTACs, a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 131674-39-0
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥96%

Synthesis of this compound

The most common and efficient synthetic route to this compound involves the reduction of the corresponding ketone, 3-acetyl-2-chloropyridine.

Synthesis of the Precursor: 3-Acetyl-2-chloropyridine

Several methods for the synthesis of 3-acetyl-2-chloropyridine have been reported. One common approach involves the reaction of 2-chloronicotinic acid with a methylating agent. A patented method describes the generation of 2-chloronicotinic acid lithium salt, which then undergoes an addition reaction with methyl magnesium bromide to yield 3-acetyl-2-chloropyridine.[1]

Reduction of 3-Acetyl-2-chloropyridine

The reduction of the ketone functionality in 3-acetyl-2-chloropyridine to the secondary alcohol of this compound is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 3-Acetyl-2-chloropyridine

  • Materials:

    • 3-Acetyl-2-chloropyridine

    • Methanol (MeOH) or Ethanol (EtOH)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-acetyl-2-chloropyridine (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel.

DOT Script for Synthesis Workflow

Synthesis_Workflow 3-Acetyl-2-chloropyridine 3-Acetyl-2-chloropyridine Reduction Reduction 3-Acetyl-2-chloropyridine->Reduction NaBH4, MeOH/EtOH This compound This compound Reduction->this compound Purification PROTAC_Pathway cluster_0 Ternary Complex Formation Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC Proteasome_Degradation 26S Proteasome Target_Protein->Proteasome_Degradation Poly-ubiquitination E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Target_Protein Ubiquitination E2_Ub E2-Ubiquitin E2_Ub->E3_Ligase Degraded_Protein Peptides Proteasome_Degradation->Degraded_Protein Degradation Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (1H and 13C) Sample->NMR HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment

References

The Role of 1-(2-Chloropyridin-3-yl)ethanol in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The rational design and synthesis of these three components are critical for the efficacy and selectivity of the resulting PROTAC. This technical guide explores the potential role of 1-(2-chloropyridin-3-yl)ethanol as a versatile building block in the synthesis of novel PROTACs. While direct literature evidence for the use of this specific molecule is not prevalent, its chemical structure offers intriguing possibilities for its incorporation into the linker or warhead components of PROTACs. This document will provide a comprehensive overview of PROTAC technology, hypothesize the synthetic utility of this compound, and present detailed, albeit illustrative, experimental protocols and data relevant to the field.

Introduction to PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This event-driven mechanism offers several advantages over traditional small-molecule inhibitors, including the potential to target "undruggable" proteins and overcome resistance mechanisms.[4] The design of a PROTAC involves the careful selection and assembly of its three key components:

  • Warhead: A ligand that binds to the protein of interest (POI).

  • E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).

  • Linker: A chemical tether that connects the warhead and the E3 ligase ligand, the composition and length of which are crucial for the stability and productivity of the ternary complex.[5]

The modular nature of PROTACs allows for the systematic optimization of their properties through the modification of each component.

Hypothetical Role and Synthetic Utility of this compound

The chemical structure of this compound features two key reactive handles: a secondary alcohol and a 2-chloropyridine moiety. These functional groups provide multiple avenues for its incorporation into a PROTAC scaffold, primarily within the linker or as a precursor to a warhead.

The secondary alcohol can be leveraged for the attachment of other molecular fragments through etherification or esterification reactions. This allows for the extension of a linker chain or the connection to a pre-functionalized warhead or E3 ligase ligand.

The 2-chloropyridine moiety is a versatile precursor for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents at the 2-position of the pyridine ring, which can be used to modulate the physicochemical properties of the linker or to form a key interaction with the target protein as part of a warhead. The pyridine ring itself can impart a degree of rigidity to the linker, which has been shown to be beneficial for the formation of a stable ternary complex.

Visualization of General PROTAC Mechanism

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Illustrative Experimental Protocols

The following protocols are hypothetical and serve to illustrate how this compound could be utilized in the synthesis of a PROTAC. These are based on established synthetic methodologies in medicinal chemistry.

Synthesis of a Linker Intermediate via Etherification

This protocol describes the functionalization of the hydroxyl group of this compound.

Reaction Scheme:

This compound + NaH + Br-(CH2)n-O-PG → 1-(2-Chloropyridin-3-yl)-1-((CH2)n-O-PG)ethane

PG = Protecting Group

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the desired protected bromoalkoxy linker (e.g., 1-bromo-3-(tert-butoxy)propane, 1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired linker intermediate.

Functionalization of the Chloropyridine Moiety via Suzuki Coupling

This protocol illustrates the modification of the chloropyridine ring, which could be a late-stage step in the synthesis of a PROTAC warhead.

Reaction Scheme:

1-(2-Chloropyridin-3-yl)-1-((CH2)n-O-PG)ethane + Arylboronic Acid → 1-(2-Arylpyridin-3-yl)-1-((CH2)n-O-PG)ethane

Procedure:

  • To a degassed solution of the chloropyridine intermediate (1.0 eq) and the desired arylboronic acid (1.5 eq) in a 3:1 mixture of 1,4-dioxane and water, add potassium carbonate (3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.1 eq).

  • Heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Hypothetical PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Start This compound Step1 Etherification with protected linker Start->Step1 Intermediate1 Protected Linker-Pyridine Intermediate Step1->Intermediate1 Step2 Suzuki Coupling with Warhead Precursor Intermediate1->Step2 Intermediate2 Warhead-Linker Intermediate Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 Amine/Acid-functionalized Warhead-Linker Step3->Intermediate3 Step4 Amide Coupling with E3 Ligase Ligand Intermediate3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC

Caption: Hypothetical workflow for PROTAC synthesis using the subject compound.

Illustrative Quantitative Data

The following tables present representative data for a hypothetical PROTAC targeting BRD4, a well-studied protein in the field of targeted protein degradation. This data is for illustrative purposes only, as no specific data exists for PROTACs synthesized from this compound.

Table 1: In Vitro Degradation of BRD4 by a Hypothetical PROTAC

CompoundTargetCell LineDC50 (nM)Dmax (%)
Hypothetical PROTACBRD4HeLa15>95
JQ1 (Inhibitor)BRD4HeLaN/ANo Degradation
Negative ControlBRD4HeLa>10,000<10

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 2: Binding Affinities of Hypothetical PROTAC Components

CompoundTargetBinding Affinity (Kd, nM)
Warhead MoietyBRD450
E3 Ligase LigandCRBN25
Hypothetical PROTACBRD475
Hypothetical PROTACCRBN40

Table 3: Pharmacokinetic Properties of a Hypothetical PROTAC

CompoundSolubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)Plasma Stability (% remaining at 4h)
Hypothetical PROTAC255.285

Signaling Pathway Context: BRD4

BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that plays a crucial role in the regulation of gene transcription. By binding to acetylated histones, BRD4 recruits transcriptional machinery to chromatin, thereby activating the expression of key oncogenes such as c-MYC. The degradation of BRD4 via a PROTAC can thus lead to the downregulation of these oncogenes and inhibit cancer cell proliferation.

BRD4_Signaling BRD4 BRD4 Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to cMYC c-MYC Gene Transcriptional_Machinery->cMYC activates transcription of cMYC_Protein c-MYC Protein cMYC->cMYC_Protein translates to Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation promotes PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation of

Caption: Simplified BRD4 signaling pathway and the point of intervention for a BRD4-targeting PROTAC.

Conclusion

While this compound is not a widely documented building block in the published PROTAC literature, its chemical functionalities present a compelling case for its potential application in the synthesis of novel protein degraders. The ability to functionalize both the alcohol and the chloropyridine moieties allows for a high degree of modularity in constructing PROTACs with diverse linker architectures and warhead designs. The illustrative protocols and data provided in this guide are intended to serve as a foundation for researchers to explore the utility of this and similar building blocks in the rapidly advancing field of targeted protein degradation. Further investigation is warranted to fully elucidate the impact of incorporating such a moiety on the physicochemical and biological properties of PROTACs.

References

A Technical Guide to Novel Reactions of 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel reactions involving 1-(2-chloropyridin-3-yl)ethanol, a key intermediate in the synthesis of diverse molecular scaffolds for pharmaceutical and agrochemical research. This document details synthetic transformations, providing experimental protocols and quantitative data to facilitate the application of these reactions in a laboratory setting.

Oxidation to 2-Chloro-3-acetylpyridine

A fundamental transformation of this compound is its oxidation to the corresponding ketone, 2-chloro-3-acetylpyridine. This reaction provides a valuable building block for further derivatization, particularly for the introduction of nitrogen-containing functional groups.

Reaction Pathway

The oxidation of the secondary alcohol to a ketone is a common and crucial step in organic synthesis.

Oxidation_Pathway start This compound product 2-Chloro-3-acetylpyridine start->product Oxidation reagent Oxidizing Agent (e.g., CrO3) reagent->start

Oxidation of this compound.
Experimental Protocol

The following protocol is based on established methodologies for the oxidation of secondary alcohols to ketones.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Dissolve this compound in a suitable solvent such as acetone.

  • Prepare the Jones reagent by slowly adding a solution of chromium trioxide in sulfuric acid to water, keeping the mixture cool in an ice bath.

  • Slowly add the Jones reagent dropwise to the solution of the alcohol at 0°C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of isopropyl alcohol until the orange-brown color disappears.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
ReactantProductOxidizing AgentSolventYieldReference
This compound2-Chloro-3-acetylpyridineChromium trioxideAcetone51.8% (two steps)[1]

Multi-step Synthesis of 1-(2-Chloropyridin-3-yl)-3-substituted Urea Derivatives

A more complex synthetic application of this compound involves its conversion into 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives. This pathway highlights the utility of the starting material in accessing compounds with potential biological activity. The key intermediate in this synthesis is 2-chloropyridin-3-amine.

Overall Synthetic Pathway

This multi-step synthesis first involves the oxidation of the starting alcohol to the ketone, followed by conversion to an amine, and finally reaction with an isocyanate to form the urea derivative.

Urea_Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amination cluster_2 Step 3: Urea Formation start This compound ketone 2-Chloro-3-acetylpyridine start->ketone CrO3, H2SO4 amine 2-Chloropyridin-3-amine ketone->amine e.g., Schmidt or Beckmann Rearrangement urea 1-(2-Chloropyridin-3-yl)- 3-substituted Urea amine->urea R-N=C=O

References

Methodological & Application

Experimental protocol for the synthesis of 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1-(2-Chloropyridin-3-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the reduction of the commercially available ketone, 1-(2-chloropyridin-3-yl)ethanone, using sodium borohydride. This method offers a straightforward, high-yielding, and cost-effective route to the desired secondary alcohol. Detailed procedures for the reaction, workup, and purification are provided, along with characterization data for the final product.

Introduction

Pyridyl ethanol derivatives are important structural motifs found in a wide range of biologically active compounds and pharmaceutical agents. The title compound, this compound, possesses a chiral center and multiple sites for further functionalization, making it a key intermediate for the synthesis of more complex molecules. The reduction of a carbonyl group is a fundamental transformation in organic synthesis. For the conversion of ketones to secondary alcohols, sodium borohydride (NaBH₄) is a mild and selective reducing agent, offering compatibility with various functional groups and operational simplicity. This protocol details the efficient synthesis of this compound via this robust method.

Reaction Scheme

G start 1-(2-chloropyridin-3-yl)ethanone reagents NaBH4, Methanol Room Temperature start->reagents product This compound reagents->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials
  • 1-(2-chloropyridin-3-yl)ethanone (≥97% purity)

  • Sodium borohydride (NaBH₄, ≥98% purity)

  • Methanol (CH₃OH, anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-chloropyridin-3-yl)ethanone (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 10 mL per gram of ketone).

  • Reduction: Cool the solution to 0 °C using an ice bath. While stirring, slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (approximately 5 mL) at 0 °C to decompose any excess sodium borohydride.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: To the resulting aqueous residue, add ethyl acetate (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Purity (%)
1-(2-chloropyridin-3-yl)ethanoneC₇H₆ClNO155.58Solid-≥97
This compoundC₇H₈ClNO157.60Oil/Solid>90≥96

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (dd, J = 4.8, 1.9 Hz, 1H), 7.80 (dd, J = 7.6, 1.9 Hz, 1H), 7.28 (dd, J = 7.6, 4.8 Hz, 1H), 5.15 (q, J = 6.5 Hz, 1H), 2.50 (br s, 1H, OH), 1.55 (d, J = 6.5 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 147.5, 138.9, 137.2, 122.5, 67.8, 23.7.

  • IR (neat, cm⁻¹): 3350 (br, O-H), 2975, 1575, 1420, 1120, 1050, 790.

  • Mass Spectrometry (EI): m/z (%) = 157 (M⁺, 20), 142 (100), 114 (45), 78 (30).

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis a Dissolve Ketone in Methanol b Cool to 0 °C a->b c Add NaBH4 b->c d Stir at Room Temperature c->d e Quench with Water d->e f Remove Methanol e->f g Extract with Ethyl Acetate f->g h Wash with Brine g->h i Dry over Na2SO4 h->i j Concentrate i->j k Column Chromatography (Optional) j->k l Characterization (NMR, IR, MS) k->l

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note outlines a reliable and efficient protocol for the synthesis of this compound from its corresponding ketone. The use of sodium borohydride provides a safe and selective method, resulting in high yields of the desired product. The detailed experimental procedure and characterization data will be valuable for researchers in organic synthesis and drug development.

Application Notes and Protocols for the Use of 1-(2-Chloropyridin-3-yl)ethanol in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1-(2-Chloropyridin-3-yl)ethanol as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile intermediate is valuable for the synthesis of highly functionalized 3-substituted pyridine derivatives, which are significant scaffolds in the fields of medicinal chemistry and materials science. The protocols outlined herein are representative methodologies and may require optimization for specific substrates to achieve the best results.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. In this context, this compound serves as the electrophilic partner, reacting with various aryl or heteroaryl boronic acids to yield 1-(2-arylpyridin-3-yl)ethanol derivatives. The presence of the ethanol substituent on the pyridine ring offers a handle for further synthetic transformations or can be a key pharmacophoric element in the target molecule.

Data Presentation: Representative Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling with a 2-chloropyridine substrate is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize typical conditions for the Suzuki coupling of a closely related substrate, 2-(2-chloropyridin-4-yl)propan-2-ol, which can serve as a strong starting point for the optimization of reactions with this compound.[1]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O1001275-90
Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)1,4-Dioxane90880-95
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3.0)Toluene110685-98

Note: Yields are representative and will vary depending on the specific arylboronic acid used. Data adapted from protocols for a similar substrate, 2-(2-Chloropyridin-4-yl)propan-2-ol.[1]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are based on established methods for similar 2-chloropyridine derivatives and should be adapted and optimized for the specific substrates being used.[1]

Protocol 1: Suzuki Coupling Using Pd(dppf)Cl₂

This protocol outlines a general procedure using a common and effective palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, cesium carbonate, and the Pd(dppf)Cl₂ catalyst.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling Using a Buchwald Ligand (e.g., SPhos)

This protocol employs a bulky, electron-rich phosphine ligand, which is often effective for challenging cross-coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • In a dry Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the Pd₂(dba)₃ and SPhos ligand.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress. Reactions with Buchwald ligands are often faster, typically complete within 2-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the Suzuki coupling.

Catalytic Cycle```dot

Suzuki_Cycle pd0 Pd(0)Ln ar_pd_x Ar-Pd(II)-X Ln pd0->ar_pd_x oxidative_addition Oxidative Addition oxidative_addition->ar_pd_x ar_pd_arprime Ar-Pd(II)-Ar' Ln ar_pd_x->ar_pd_arprime transmetalation Transmetalation transmetalation->ar_pd_arprime ar_pd_arprime->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product react1 R-X (this compound) react1->oxidative_addition react2 R'-B(OH)₂ (Arylboronic Acid) react2->transmetalation base Base base->transmetalation

Caption: A typical experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 1-(2-Chloropyridin-3-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1] This powerful palladium-catalyzed transformation has revolutionized the synthesis of arylamines, which are crucial building blocks in pharmaceuticals and functional materials.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-(2-chloropyridin-3-yl)ethanol derivatives, a class of substrates of significant interest in medicinal chemistry.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, coordination and deprotonation of the amine in the presence of a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.[1][2]

Core Components and Reaction Parameters

Successful Buchwald-Hartwig amination of this compound derivatives hinges on the careful selection of several key components:

  • Palladium Precatalyst: A source of palladium in a low oxidation state is essential. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[2] For challenging substrates like aryl chlorides, pre-formed catalysts that readily generate the active Pd(0) species can be advantageous.[3]

  • Ligand: The choice of ligand is critical for an efficient reaction, especially with less reactive aryl chlorides.[3] Bulky, electron-rich phosphine ligands are generally required.[1][3] For 2-chloropyridine derivatives, sterically hindered biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos are often effective.[2][3]

  • Base: A strong, non-nucleophilic base is necessary to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[2][3] In cases where the substrate may be sensitive to a strong base, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate a more active catalyst system and higher reaction temperatures.[3]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation.[2] Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[2] It is crucial to use dry and degassed solvents to maintain an inert atmosphere.[3]

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Pd Precatalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (Argon or Nitrogen) solvent->atmosphere add_reactants Add this compound and Amine atmosphere->add_reactants heating Heat Reaction Mixture (e.g., 80-110 °C) add_reactants->heating monitoring Monitor Progress (TLC, GC-MS, or LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling quench Quench Reaction cooling->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a generic amine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., dioxane, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide.

  • Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.

  • Reagent Addition: Add the this compound and the amine to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from 12 to 36 hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and pass it through a pad of celite to remove inorganic salts.[2] Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl chlorides, which can be adapted for this compound derivatives.

ParameterConditionNotes
Aryl Halide This compoundAryl chlorides are generally less reactive than bromides or iodides.[3]
Amine Primary or Secondary Aliphatic/Aromatic1.2-1.5 equivalents are typically used.[3]
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol% loading.[3]
Ligand XPhos, BrettPhos, RuPhos2-10 mol% loading. Bulky, electron-rich ligands are crucial.[1][3]
Base NaOtBu or K₃PO₄1.4-2.0 equivalents. NaOtBu is generally more effective.[2][3]
Solvent Toluene, Dioxane, or THFAnhydrous and degassed.[2]
Temperature 80-110 °CHigher temperatures are often required for aryl chlorides.[3]
Reaction Time 12-36 hoursMonitor for completion.[2]
Expected Yield 50-95%Highly dependent on the specific amine and optimized conditions.[4]

Troubleshooting Common Issues

  • Low or No Conversion: This is a common issue with less reactive chloropyridines.[3]

    • Solution: Increase the catalyst and ligand loading (up to 5 mol%).[3] Ensure a strictly inert atmosphere, as oxygen can deactivate the catalyst.[3] Use a more active ligand like BrettPhos.[2] Verify the purity and activity of the palladium source.[3]

  • Hydrodehalogenation: This side reaction replaces the chlorine atom with a hydrogen.[3]

    • Solution: Ensure strictly anhydrous conditions.[3] Use a slight excess of the amine.[3] The choice of ligand can also influence the extent of this side reaction.

  • Side Reactions Involving the Ethanol Group: The hydroxyl group of the ethanol substituent could potentially react with the strong base.

    • Solution: While NaOtBu is a strong base, it is also sterically hindered, which may minimize reaction with the hydroxyl group. If this becomes a significant issue, protection of the alcohol functionality may be necessary prior to the amination reaction. Alternatively, a weaker base like K₃PO₄ could be explored, though this may require a more active catalyst system.

Catalytic Cycle Diagram

Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex L_nPd(II)(Ar)(Cl) oxidative_addition->pd2_complex amine_coordination Amine Coordination + Base pd2_complex->amine_coordination HNR'R'' pd_amido L_nPd(II)(Ar)(NR'R'') amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The key steps in the Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols for the Utilization of 1-(2-Chloropyridin-3-yl)ethanol in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(2-chloropyridin-3-yl)ethanol as a precursor in multi-component reactions (MCRs). Direct application of the alcohol in common MCRs is not typical; however, its oxidation to the corresponding ketone, 2-chloro-3-acetylpyridine, yields a versatile building block for the synthesis of diverse heterocyclic scaffolds. This two-step approach enables the incorporation of the 2-chloropyridine moiety into complex molecular architectures, which is of significant interest in medicinal chemistry and drug discovery.

Introduction to Multi-Component Reactions

Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step. This product incorporates essentially all or most of the atoms of the reactants. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[1][2] Key examples of MCRs include the Biginelli, Hantzsch, Passerini, and Ugi reactions, which are instrumental in the synthesis of pharmacologically relevant heterocycles.[1][3]

Two-Step Strategy: From Alcohol to MCR Substrate

The strategic application of this compound in MCRs commences with its oxidation to 2-chloro-3-acetylpyridine. This ketone can then participate as a key carbonyl component in various MCRs.

Diagram of the Overall Workflow

G A This compound B Oxidation A->B C 2-Chloro-3-acetylpyridine B->C D Multi-Component Reaction C->D E Diverse Heterocyclic Scaffolds D->E

Caption: Workflow for the conversion of this compound to diverse heterocyclic products.

Part 1: Synthesis of the MCR Precursor

Application Note: Oxidation to 2-Chloro-3-acetylpyridine

The oxidation of this compound to 2-chloro-3-acetylpyridine is a crucial step to enable its participation in MCRs. Various oxidizing agents can be employed for this transformation. A documented method involves the use of chromium trioxide.[4]

Experimental Protocol: Chromium Trioxide-Mediated Oxidation

This protocol is based on the synthetic route described in patent WO2011005759.[4]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.

  • In a round-bottom flask, dissolve this compound in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent to the solution of the alcohol while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of isopropanol until the orange color dissipates.

  • Filter the mixture through a pad of celite to remove chromium salts, and wash the filter cake with dichloromethane.

  • Neutralize the filtrate by washing with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-3-acetylpyridine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Expected Outcome:

This procedure is expected to yield 2-chloro-3-acetylpyridine as a solid. The reported yield for the two-step synthesis from 2-chloropyridine is 51.8%.[4]

Part 2: Application in Multi-Component Reactions

Application Note 1: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a three-component reaction between an aldehyde or ketone, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones.[5][6] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers.[5] 2-Chloro-3-acetylpyridine can serve as the ketone component in this reaction.

Experimental Protocol: Biginelli Reaction

Materials:

  • 2-Chloro-3-acetylpyridine

  • Ethyl acetoacetate (or other β-ketoester)

  • Urea (or thiourea)

  • Ethanol

  • Catalytic amount of hydrochloric acid (HCl) or a Lewis acid (e.g., Yb(OTf)₃)[6]

Procedure:

  • In a round-bottom flask, combine 2-chloro-3-acetylpyridine (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of the acid catalyst.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or silica gel column chromatography to yield the desired dihydropyrimidinone.

Diagram of the Biginelli Reaction Pathway

G cluster_reactants Reactants 2_chloro_3_acetylpyridine 2-Chloro-3-acetylpyridine reaction_step Acid Catalyst | Reflux in Ethanol 2_chloro_3_acetylpyridine->reaction_step ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction_step urea Urea urea->reaction_step product Dihydropyrimidinone Derivative reaction_step->product

Caption: Schematic of the Biginelli three-component reaction.

Representative Data for Biginelli Reaction

The following table summarizes representative yields for the Biginelli reaction with various substituted aldehydes and ketones, demonstrating the feasibility of this reaction.

EntryCarbonyl Compoundβ-DicarbonylUrea/ThioureaCatalystYield (%)
1BenzaldehydeEthyl acetoacetateUreaHCl~40-60
24-ChlorobenzaldehydeMethyl acetoacetateThioureaYb(OTf)₃>90[6]
32-ChlorobenzaldehydeEthyl acetoacetateSubstituted ThioureaCAN80-90[7]
4AcetophenoneEthyl acetoacetateUreaHCl~30-50
Application Note 2: Hantzsch Dihydropyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction involving an aldehyde or ketone, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[10] Hantzsch dihydropyridines are a well-known class of calcium channel blockers.[8] 2-Chloro-3-acetylpyridine can be utilized as the ketone component in a modified Hantzsch-type reaction.

Experimental Protocol: Hantzsch-type Reaction

Materials:

  • 2-Chloro-3-acetylpyridine

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol or Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-acetylpyridine (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in ethanol or acetic acid.

  • Reflux the reaction mixture for 6-12 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Dry the product. If necessary, purify by recrystallization from ethanol.

Diagram of the Hantzsch Reaction Pathway

G cluster_reactants Reactants 2_chloro_3_acetylpyridine 2-Chloro-3-acetylpyridine reaction_step Reflux in Ethanol 2_chloro_3_acetylpyridine->reaction_step ethyl_acetoacetate Ethyl Acetoacetate (2 eq.) ethyl_acetoacetate->reaction_step ammonium_acetate Ammonium Acetate ammonium_acetate->reaction_step product Dihydropyridine Derivative reaction_step->product

Caption: Schematic of the Hantzsch four-component reaction.

Representative Data for Hantzsch Reaction

The following table presents typical yields for the Hantzsch reaction with various aldehydes, illustrating the general efficiency of this method.

EntryAldehydeβ-KetoesterNitrogen SourceSolventYield (%)
1BenzaldehydeEthyl acetoacetateAmmonium acetateEthanol>90[8]
24-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateEthanol~85
3FormaldehydeEthyl acetoacetateAmmonium acetateEthanol~70
4BenzaldehydeEthyl acetoacetateAmmonium acetateAqueous micelles96[8]

Conclusion

While this compound is not directly employed in common multi-component reactions, its oxidation to 2-chloro-3-acetylpyridine provides a valuable entry point into MCR chemistry. The resulting ketone is a suitable substrate for powerful transformations such as the Biginelli and Hantzsch reactions, enabling the efficient synthesis of diverse and potentially bioactive dihydropyrimidinone and dihydropyridine derivatives. The protocols and data presented herein serve as a guide for researchers to leverage this two-step strategy for library synthesis and drug discovery programs.

References

Application Notes for the Synthesis and Evaluation of PROTACs Utilizing 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and proteasomal degradation of the target protein.[3]

This document provides a detailed guide for the synthesis and evaluation of PROTACs using the versatile starting material, 1-(2-Chloropyridin-3-yl)ethanol. This building block offers two distinct points for chemical modification: the 2-chloropyridine moiety, which is amenable to cross-coupling reactions, and the secondary alcohol, which can be converted to various functional groups for linker attachment. We present two potential synthetic routes, detailed experimental protocols, and methods for the biological characterization of the resulting PROTACs.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The experimental workflow encompasses the chemical synthesis of the PROTAC, followed by its biological evaluation to confirm its ability to induce the degradation of the intended target.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Mod1 Functionalization of Alcohol Group Start->Mod1 Linker_Attach Linker Attachment via Cross-Coupling Mod1->Linker_Attach POI_Ligand_Attach POI Ligand Conjugation Linker_Attach->POI_Ligand_Attach Final_PROTAC Final PROTAC POI_Ligand_Attach->Final_PROTAC Purification Purification & Characterization (HPLC, NMR, MS) Final_PROTAC->Purification Binding_Assay Binding Affinity Assay (e.g., FP) Purification->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Purification->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Synthetic Schemes

Two plausible synthetic routes are proposed, starting from this compound. Both routes begin with the functionalization of the secondary alcohol, followed by a palladium-catalyzed cross-coupling reaction to introduce the linker. The choice of route will depend on the desired linker structure and the available building blocks. For the purpose of this guide, we will use a generic amine-terminated PEG linker, a pomalidomide-based E3 ligase ligand, and the BRD4 inhibitor JQ1 as the POI ligand.

Route A: Suzuki-Miyaura Coupling Approach

This route involves the conversion of the secondary alcohol to an azide for subsequent "click" chemistry, followed by a Suzuki-Miyaura coupling to attach a boronic ester-functionalized linker.

Route B: Buchwald-Hartwig Amination Approach

This route also begins with the conversion of the secondary alcohol to an azide. A Buchwald-Hartwig amination is then used to couple an amine-terminated linker directly to the 2-chloropyridine.

Experimental Protocols

Part 1: Synthesis of Intermediate 2 - 3-(1-Azidoethyl)-2-chloropyridine

This protocol describes the conversion of the secondary alcohol of this compound to an azide.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (1.2 eq)

  • Iodine (1.2 eq)

  • Sodium azide (4.0 eq)

  • Imidazole (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • In a mortar, thoroughly grind triphenylphosphine (1.2 eq), iodine (1.2 eq), and imidazole (1.2 eq) with a pestle for 10 minutes until an exothermic reaction forms a paste.[4]

  • Add this compound (1.0 eq) to the paste and continue grinding for another 5 minutes.

  • Transfer the mixture to a round-bottom flask.

  • Add a solution of sodium azide (4.0 eq) in DMSO.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into an ice-cooled solution of sodium thiosulfate and extract with diethyl ether.[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 2 .

Part 2, Route A: Synthesis of PROTAC Precursor via Suzuki-Miyaura Coupling

This protocol details the coupling of Intermediate 2 with a boronic ester-functionalized linker.

Materials:

  • Intermediate 2 (1.0 eq)

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Amine-terminated PEG linker with a boronic ester (e.g., 2-(2-(2-aminoethoxy)ethoxy)ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (2.0 eq)

  • Degassed water

Procedure:

  • Synthesis of Pyridine Boronic Ester: In a Schlenk flask, combine Intermediate 2 (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (3 mol%) in anhydrous 1,4-dioxane. Degas the mixture and heat at 80 °C for 12 hours. After cooling, the crude boronic ester can be used in the next step after filtration.

  • Suzuki-Miyaura Coupling: To a new oven-dried Schlenk flask, add the crude pyridine boronic ester, the amine-terminated PEG linker with a boronic ester (1.1 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).[5]

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe.[5]

  • Heat the reaction mixture at 100 °C for 18 hours.[5]

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by preparative HPLC to obtain the azide-functionalized linker attached to the pyridine core.

Part 2, Route B: Synthesis of PROTAC Precursor via Buchwald-Hartwig Amination

This protocol describes the direct coupling of an amine-terminated linker to Intermediate 2 .

Materials:

  • Intermediate 2 (1.0 eq)

  • Amine-terminated PEG linker (e.g., 1-amino-11-azido-3,6,9-trioxaundecane) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Intermediate 2 (1.0 eq), the amine-terminated PEG linker (1.2 eq), the palladium catalyst, and sodium tert-butoxide to a Schlenk tube.

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to yield the azide-functionalized linker attached to the pyridine core.

Part 3: Final PROTAC Synthesis - Click Chemistry and Amide Coupling

This part describes the final steps to assemble the complete PROTAC, assuming the linker is now attached to the pyridine core and has a terminal azide group. The other end of the linker will be functionalized with a carboxylic acid for amide coupling to an amine-functionalized POI ligand, and the azide will be used for click chemistry with an alkyne-functionalized E3 ligase ligand.

Materials:

  • Azide-functionalized linker-pyridine intermediate from Part 2

  • Alkyne-functionalized E3 ligase ligand (e.g., Pomalidomide-alkyne) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water

  • Carboxylic acid-functionalized POI ligand (e.g., JQ1 acid) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Click Chemistry: Dissolve the azide-functionalized linker-pyridine intermediate and the alkyne-functionalized E3 ligase ligand (1.0 eq) in a mixture of tert-butanol and water. Add sodium ascorbate followed by copper(II) sulfate pentahydrate. Stir at room temperature for 12-24 hours. Purify the product by preparative HPLC.

  • Amide Coupling: Dissolve the purified product from the click chemistry step (which now has a free amine from the linker) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF. Add HATU and DIPEA. Stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Part 4: Final PROTAC Characterization

The purified PROTAC should be thoroughly characterized to confirm its identity, purity, and concentration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to verify the exact molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final PROTAC, which should typically be >95% for use in biological assays.

Quantitative Data Summary

The following table provides representative data for a well-characterized BRD4-targeting PROTAC, dBET6, which serves as a reference for the expected performance of a newly synthesized BRD4 degrader.[6]

ParameterCell LineValueReference
DC₅₀ (BRD4 Degradation) MV4;113 nM[6]
Dₘₐₓ (BRD4 Degradation) MV4;11>95%[6]
IC₅₀ (Cell Viability) MV4;118 nM[7]
Binding Affinity (Kd to BRD4) -98 nM[8]
Binding Affinity (Kd to VHL) -1700 nM[8]

Methodologies for Key Experiments

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein (e.g., BRD4) in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the POI (e.g., MV4;11 for BRD4)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells and allow them to reach 70-80% confluency. Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 18 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Denature samples by heating at 95-100°C for 5-10 minutes.[9]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Then, incubate with the HRP-conjugated secondary antibody.[10]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.

  • Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To determine the binding affinity of the PROTAC to the POI and the E3 ligase.

Materials:

  • Purified POI (e.g., BRD4)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Fluorescently labeled tracer ligand for the POI or E3 ligase

  • Synthesized PROTAC

  • Assay buffer

  • Microplate reader with FP capabilities

Protocol:

  • Assay Setup: In a microplate, add the fluorescently labeled tracer and the purified protein (either POI or E3 ligase) at optimized concentrations.[11]

  • Competition Assay: Add increasing concentrations of the synthesized PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a microplate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).

References

The Potential of 1-(2-Chloropyridin-3-yl)ethanol as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The relentless pursuit of novel kinase inhibitors for targeted therapies in oncology and other diseases necessitates the exploration of innovative chemical scaffolds and building blocks. The pyridine moiety is a well-established pharmacophore in a multitude of approved kinase inhibitors, valued for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. Within this context, 1-(2-Chloropyridin-3-yl)ethanol emerges as a promising, albeit currently underutilized, building block for the synthesis of a new generation of kinase inhibitors.

The strategic placement of a chloro substituent at the 2-position and a 1-hydroxyethyl group at the 3-position of the pyridine ring offers a unique combination of reactive handles for molecular elaboration. The chlorine atom can serve as a versatile point for modification through various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties to probe the hydrophobic regions of the kinase active site. Simultaneously, the secondary alcohol of the 1-hydroxyethyl group provides a site for further functionalization or can directly participate in hydrogen bonding interactions with the kinase hinge region or other key residues. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

While direct utilization of this compound in the synthesis of named kinase inhibitors is not prominently documented in publicly available literature, its structural motifs are present in known kinase inhibitor scaffolds. The general synthetic strategies and biological evaluation methods for analogous pyridine-based inhibitors can be readily adapted for derivatives of this building block.

Synthetic Strategies and Experimental Protocols

The synthesis of kinase inhibitors from this compound can be envisioned through several key synthetic transformations. The following protocols are generalized procedures that can be optimized for specific target molecules.

Protocol 1: Synthesis of this compound

A potential synthetic route to the core building block, this compound, involves the reaction of 2-chloropyridine with acetaldehyde in the presence of a strong base like newly prepared lithium diisopropylamide (LDA). The reaction is typically carried out at low temperatures in an inert solvent such as tetrahydrofuran (THF). Subsequent purification by column chromatography can yield the desired product. This method has been described in patent literature for the synthesis of related compounds.

Experimental Workflow for the Synthesis of this compound:

G cluster_0 Preparation of LDA cluster_1 Addition Reaction cluster_2 Work-up and Purification Diisopropylamine Diisopropylamine n-Butyllithium n-Butyllithium Diisopropylamine->n-Butyllithium THF, 0°C 2-Chloropyridine 2-Chloropyridine Acetaldehyde Acetaldehyde 2-Chloropyridine->Acetaldehyde LDA, THF, -78°C Reaction Mixture Reaction Mixture Quench (NH4Cl) Quench (NH4Cl) Reaction Mixture->Quench (NH4Cl) Extraction (EtOAc) Extraction (EtOAc) Quench (NH4Cl)->Extraction (EtOAc) Purification (Chromatography) Purification (Chromatography) Extraction (EtOAc)->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound

Figure 1: Synthetic workflow for this compound.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, which is a cornerstone of modern medicinal chemistry for kinase inhibitor design.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Logical Flow of a Suzuki Coupling Reaction:

G Start Combine Reactants: This compound Boronic Acid Pd Catalyst & Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat Heat to Reaction Temp. Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Coupled Product Purify->Product

Figure 2: General workflow for a Suzuki coupling reaction.
Protocol 3: Kinase Inhibition Assay

The biological activity of the synthesized compounds should be evaluated using in vitro kinase inhibition assays. A common method is a luminescence-based assay that measures the amount of ATP remaining in the solution after the kinase reaction.

General Protocol for a Luminescence-Based Kinase Assay:

  • Prepare a dilution series of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, a suitable substrate, and the kinase assay buffer.

  • Add the test compounds to the wells (include positive and negative controls).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of remaining ATP.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Potential Signaling Pathways to Target

Given the prevalence of pyridine-containing scaffolds in approved kinase inhibitors, derivatives of this compound could potentially target a wide range of kinase families implicated in cancer and other diseases. The specific kinase targets would be determined by the nature of the substituents introduced through chemical synthesis. Potential signaling pathways that could be modulated include:

  • Receptor Tyrosine Kinase (RTK) Signaling: Pathways initiated by RTKs such as EGFR, VEGFR, and FGFR are critical for cell growth, proliferation, and angiogenesis.

  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival, and its dysregulation is common in cancer.

  • Cell Cycle Regulation: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

A Simplified Representation of a Generic Kinase Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase Kinase1 Kinase 1 RTK->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Phosphorylation Transcription Gene Transcription Effector->Transcription Inhibitor Potential Inhibitor (Derived from Building Block) Inhibitor->Kinase1

Synthetic Routes to Novel Heterocyclic Compounds from 1-(2-Chloropyridin-3-yl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-(2-chloropyridin-3-yl)ethanol as a versatile starting material. The following sections outline three distinct synthetic pathways, offering access to a range of heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Introduction

This compound is a valuable building block for the synthesis of fused pyridine heterocycles. Its structure incorporates two key reactive sites: a secondary alcohol and a chloro-substituent on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the hydroxyl group can be derivatized or can act as an intramolecular nucleophile. These features allow for the construction of various fused heterocyclic systems, such as furo[3,2-b]pyridines and thieno[3,2-b]pyridines. This document details protocols for the oxidation of the starting material, followed by cyclization, as well as direct intramolecular cyclization strategies.

Route 1: Synthesis of 2-Methylthieno[3,2-b]pyridin-3(2H)-one via Oxidation and Cyclization

This route involves an initial oxidation of the secondary alcohol to a ketone, followed by a reaction with a sulfur nucleophile that leads to the formation of a thieno[3,2-b]pyridine derivative.

Signaling Pathway Diagram

G cluster_0 Route 1: Synthesis of 2-Methylthieno[3,2-b]pyridin-3(2H)-one start This compound intermediate 1-(2-Chloropyridin-3-yl)ethanone start->intermediate Oxidation (e.g., PCC) product 2-Methylthieno[3,2-b]pyridin-3(2H)-one intermediate->product Reaction with Thioglycolic acid Intramolecular Cyclization

Caption: Synthetic pathway for 2-methylthieno[3,2-b]pyridin-3(2H)-one.

Experimental Protocols

Experiment 1.1: Oxidation of this compound to 1-(2-Chloropyridin-3-yl)ethanone

This protocol describes the oxidation of the secondary alcohol to a ketone using pyridinium chlorochromate (PCC).

Workflow Diagram

G start Dissolve this compound in Dichloromethane add_pcc Add Pyridinium Chlorochromate (PCC) and Celite® start->add_pcc stir Stir at Room Temperature for 2-4 hours add_pcc->stir filter Filter through a pad of silica gel stir->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate product 1-(2-Chloropyridin-3-yl)ethanone concentrate->product

Caption: Workflow for the oxidation of this compound.

Methodology:

  • To a stirred solution of this compound (1.0 g, 6.34 mmol) in anhydrous dichloromethane (20 mL) is added pyridinium chlorochromate (PCC) (2.05 g, 9.51 mmol) and Celite® (2.0 g).

  • The resulting mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel, and the silica gel is washed with dichloromethane (3 x 10 mL).

  • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(2-chloropyridin-3-yl)ethanone as a solid.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
This compound157.601.06.341.0
Pyridinium Chlorochromate (PCC)215.562.059.511.5
Dichloromethane-20 mL--
Product 1-(2-Chloropyridin-3-yl)ethanone - - Expected Yield: 80-90%

Experiment 1.2: Synthesis of 2-Methylthieno[3,2-b]pyridin-3(2H)-one

This protocol outlines the reaction of the ketone with thioglycolic acid, followed by intramolecular cyclization.

Methodology:

  • A mixture of 1-(2-chloropyridin-3-yl)ethanone (1.0 g, 6.42 mmol), thioglycolic acid (0.65 g, 7.06 mmol), and potassium carbonate (1.77 g, 12.84 mmol) in N,N-dimethylformamide (DMF) (15 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to 80-100 °C and stirred for 6-8 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After cooling to room temperature, the mixture is poured into ice-water (50 mL) and stirred for 30 minutes.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is recrystallized from ethanol to give pure 2-methylthieno[3,2-b]pyridin-3(2H)-one.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
1-(2-Chloropyridin-3-yl)ethanone155.581.06.421.0
Thioglycolic acid92.120.657.061.1
Potassium Carbonate138.211.7712.842.0
DMF-15 mL--
Product 2-Methylthieno[3,2-b]pyridin-3(2H)-one - - Expected Yield: 60-70%

Route 2: Direct Intramolecular Cyclization to 7-Methyl-7H-furo[3,2-b]pyridine

This route describes the direct intramolecular cyclization of this compound to form a furo[3,2-b]pyridine derivative under basic conditions.

Signaling Pathway Diagram

G cluster_1 Route 2: Synthesis of 7-Methyl-7H-furo[3,2-b]pyridine start This compound product 7-Methyl-7H-furo[3,2-b]pyridine start->product Intramolecular Cyclization (e.g., NaH in DMF)

Caption: Synthetic pathway for 7-methyl-7H-furo[3,2-b]pyridine.

Experimental Protocol

Experiment 2.1: Synthesis of 7-Methyl-7H-furo[3,2-b]pyridine

This protocol details the base-mediated intramolecular cyclization.

Workflow Diagram

G start Suspend Sodium Hydride (NaH) in anhydrous DMF add_alcohol Add this compound solution dropwise at 0°C start->add_alcohol warm_stir Warm to room temperature and stir for 1 hour add_alcohol->warm_stir heat Heat the mixture to 80°C for 6-12 hours warm_stir->heat quench Cool and quench with water heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify by column chromatography extract->purify product 7-Methyl-7H-furo[3,2-b]pyridine purify->product

Caption: Workflow for the intramolecular cyclization to 7-methyl-7H-furo[3,2-b]pyridine.

Methodology:

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.30 g, 7.50 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) at 0 °C under a nitrogen atmosphere, a solution of this compound (1.0 g, 6.34 mmol) in anhydrous DMF (5 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The mixture is then heated to 80 °C and stirred for 6-12 hours until TLC analysis indicates the consumption of the starting material.

  • The reaction is cooled to 0 °C and carefully quenched by the slow addition of water (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 7-methyl-7H-furo[3,2-b]pyridine.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
This compound157.601.06.341.0
Sodium Hydride (60%)40.000.307.501.2
DMF-15 mL--
Product 7-Methyl-7H-furo[3,2-b]pyridine - - Expected Yield: 50-60%

Route 3: Synthesis of a Novel N-Substituted Aminopyridine Derivative

This route demonstrates the derivatization of the alcohol to a better leaving group, followed by nucleophilic substitution with an amine, which can be a precursor for further cyclization reactions.

Signaling Pathway Diagram

G cluster_2 Route 3: Synthesis of an N-Substituted Aminopyridine start This compound intermediate 1-(2-Chloropyridin-3-yl)ethyl-4-methylbenzenesulfonate start->intermediate Tosylation (TsCl, Pyridine) product N-Benzyl-1-(2-chloropyridin-3-yl)ethanamine intermediate->product Nucleophilic Substitution (Benzylamine, Et3N)

Caption: Synthetic pathway for an N-substituted aminopyridine derivative.

Experimental Protocols

Experiment 3.1: Tosylation of this compound

This protocol details the conversion of the hydroxyl group to a tosylate, a good leaving group.

Methodology:

  • This compound (1.0 g, 6.34 mmol) is dissolved in anhydrous pyridine (10 mL) and cooled to 0 °C in an ice bath.

  • p-Toluenesulfonyl chloride (TsCl) (1.45 g, 7.61 mmol) is added portion-wise, and the mixture is stirred at 0 °C for 4-6 hours.

  • The reaction mixture is then poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 1-(2-chloropyridin-3-yl)ethyl 4-methylbenzenesulfonate, which is used in the next step without further purification.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
This compound157.601.06.341.0
p-Toluenesulfonyl chloride190.651.457.611.2
Pyridine-10 mL--
Product 1-(2-Chloropyridin-3-yl)ethyl 4-methylbenzenesulfonate - - Expected Yield: >90% (crude)

Experiment 3.2: Nucleophilic Substitution with Benzylamine

This protocol describes the displacement of the tosylate group with benzylamine.

Methodology:

  • The crude 1-(2-chloropyridin-3-yl)ethyl 4-methylbenzenesulfonate (from the previous step, ~6.34 mmol) is dissolved in acetonitrile (20 mL).

  • Benzylamine (1.02 g, 9.51 mmol) and triethylamine (1.28 g, 12.68 mmol) are added to the solution.

  • The reaction mixture is heated to reflux (approximately 82 °C) for 12-18 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford N-benzyl-1-(2-chloropyridin-3-yl)ethanamine.

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
Tosylate Intermediate311.77~1.98~6.341.0
Benzylamine107.151.029.511.5
Triethylamine101.191.2812.682.0
Acetonitrile-20 mL--
Product N-Benzyl-1-(2-chloropyridin-3-yl)ethanamine - - Expected Yield: 50-65%

Application Notes and Protocols for the Scale-up Synthesis of 1-(2-Chloropyridin-3-yl)ethanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Chloropyridin-3-yl)ethanol is a key building block in the synthesis of various pharmaceutical compounds. Its preparation in sufficient quantities and high purity is essential for preclinical studies, which require gram to kilogram amounts of material. This document outlines a scalable and efficient synthesis protocol for this compound, focusing on a robust reduction method suitable for drug development professionals. The described process is designed to be reproducible and amenable to scale-up, while ensuring the final product meets the stringent purity requirements for preclinical research.

The synthetic strategy centers on the reduction of the corresponding ketone, 2-chloro-3-acetylpyridine. This approach is favored for its operational simplicity, high potential yield, and the commercial availability of the necessary starting materials. Alternative routes, such as the Grignard reaction with 2-chloro-3-formylpyridine, are also viable but the reduction method generally offers a more straightforward path for large-scale production.

Materials and Methods

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-3-acetylpyridine≥98%Commercially AvailableStarting material. Can also be synthesized in-house.
Sodium borohydride (NaBH₄)≥98%Commercially AvailableReducing agent. Handle with care, moisture sensitive.
Methanol (MeOH)AnhydrousCommercially AvailableReaction solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/APrepared in-houseFor reaction quenching and washing.
Brine (Saturated NaCl Solution)N/APrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableDrying agent.
Diethyl EtherACS GradeCommercially AvailableFor recrystallization.
n-HeptaneACS GradeCommercially AvailableFor recrystallization.
Equipment
  • Multi-neck round-bottom flasks appropriate for the desired scale

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Experimental Protocols

Synthesis of 2-Chloro-3-acetylpyridine (Starting Material)

For research entities opting to synthesize the starting ketone, a scalable method involves the reaction of 2-chloronicotinic acid with methyl magnesium bromide.[1] A detailed protocol from patent literature describes the formation of the lithium salt of 2-chloronicotinic acid, followed by reaction with the Grignard reagent to yield 3-acetyl-2-chloropyridine.[1] This method is reported to be suitable for large-scale production with high yield and purity.[1]

Scale-up Synthesis of this compound via Reduction

This protocol is based on the well-established reduction of a ketone using sodium borohydride.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-chloro-3-acetylpyridine in Methanol B Cool solution to 0-5 °C A->B Transfer to reaction vessel C Portion-wise addition of Sodium Borohydride B->C Maintain temperature D Stir at room temperature C->D Allow to warm E Quench with saturated NaHCO₃ solution D->E Reaction completion F Extract with Dichloromethane E->F G Wash organic layer with Brine F->G H Dry over MgSO₄ G->H I Concentrate under reduced pressure H->I J Recrystallize from Diethyl Ether/n-Heptane I->J Crude product K Isolate pure this compound J->K Pure product

Figure 1: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3-acetylpyridine (1.0 eq.) in anhydrous methanol (5-10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.5-1.0 eq.) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Washing: Combine the organic layers and wash with brine (1 x 5 volumes).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or solid.

Purification Protocol

For preclinical studies, high purity of the final compound is critical. Recrystallization is a scalable and effective method for purifying the crude product.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot diethyl ether.

  • Crystallization: Slowly add n-heptane to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-heptane.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterExpected ValueNotes
Reaction Scale 10 g - 1 kgThe protocol is scalable within this range.
Molar Ratio (Ketone:NaBH₄) 1 : 0.5-1.0The exact ratio may be optimized for scale.
Reaction Time 1 - 2 hoursMonitor by TLC or HPLC for completion.
Yield (Crude) >95%Typically high for this type of reduction.
Yield (After Recrystallization) 85-95%Dependent on the purity of the crude product.
Purity (by HPLC) >98%Purity should be confirmed by HPLC analysis.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry (MS) Correct molecular ion peak corresponding to the molecular weight (157.59 g/mol ).
HPLC Single major peak with purity >98%.
Melting Point A sharp melting point should be observed for the crystalline solid.

Safety Precautions

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed and causes skin and eye irritation.[2][3][4][5] Handle in a well-ventilated fume hood, away from water and acids. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: A potential carcinogen. Handle in a fume hood with appropriate PPE.

  • General: Conduct all operations in a well-ventilated area and follow standard laboratory safety procedures.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression from starting materials to the final purified product.

Figure 2: Logical flow of the synthesis and purification process.

References

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the protection of the secondary hydroxyl group of 1-(2-chloropyridin-3-yl)ethanol. Three common and versatile protecting groups are discussed: tert-butyldimethylsilyl (TBS), tetrahydropyranyl (THP), and benzyl (Bn). The selection of an appropriate protecting group is crucial in multi-step syntheses to ensure chemoselectivity and high yields. These notes offer a comparative overview of the stability of each group and provide detailed experimental procedures for both protection and deprotection reactions.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its secondary alcohol is a reactive functional group that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a protecting group depends on the stability required for downstream reactions and the conditions for its eventual removal. This guide details the application of silyl ethers, acetals, and benzyl ethers as protective strategies for this specific substrate.

General Considerations for Protecting Group Selection

The selection of a suitable protecting group for the hydroxyl moiety of this compound should be guided by the planned synthetic route. The 2-chloropyridine core can influence reaction conditions, particularly in catalytic processes.

A decision-making workflow for selecting an appropriate protecting group is outlined below.

G start Start: Need to protect This compound downstream_conditions Consider subsequent reaction conditions start->downstream_conditions acidic Acidic Conditions? downstream_conditions->acidic Stability Check basic Strongly Basic Conditions (e.g., Grignard, LDA)? acidic->basic No choose_tbs Choose TBS or Bn acidic->choose_tbs Yes hydrogenolysis Catalytic Hydrogenation (e.g., Pd/C, H2)? basic->hydrogenolysis No choose_thp Choose THP, TBS, or Bn basic->choose_thp Yes oxidative Oxidative Conditions? hydrogenolysis->oxidative No choose_tbs_thp Choose TBS or THP hydrogenolysis->choose_tbs_thp Yes choose_tbs_bn Choose TBS or Bn oxidative->choose_tbs_bn Yes deprotection Consider deprotection method compatibility oxidative->deprotection No choose_tbs->deprotection choose_thp->deprotection choose_tbs_thp->deprotection choose_tbs_bn->deprotection final_choice Select Optimal Protecting Group deprotection->final_choice

Figure 1: Decision workflow for selecting a hydroxyl protecting group.

Protecting Group Strategies

tert-Butyldimethylsilyl (TBS) Ether

TBS ethers are one of the most common choices for protecting alcohols due to their ease of formation and cleavage, and their stability under a wide range of non-acidic conditions.[1]

3.1.1. Protection Protocol

This protocol describes the formation of 3-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2-chloropyridine.

G start Start: this compound reagents Add Imidazole and TBDMSCl in DMF start->reagents reaction Stir at room temperature reagents->reaction workup Aqueous workup (Water and extraction with Et2O) reaction->workup purification Purify by flash column chromatography workup->purification product Product: 3-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2-chloropyridine purification->product G start Start: this compound reagents Add Dihydropyran (DHP) and catalytic PPTS in CH2Cl2 start->reagents reaction Stir at room temperature reagents->reaction workup Quench with saturated NaHCO3 and extract with CH2Cl2 reaction->workup purification Purify by flash column chromatography workup->purification product Product: 2-chloro-3-(1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)pyridine purification->product

References

Troubleshooting & Optimization

Optimization of reaction conditions for 1-(2-Chloropyridin-3-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Chloropyridin-3-yl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a Grignard reaction approach with 2-chloro-3-formylpyridine and a methylmagnesium halide.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent. 2. Presence of moisture or other protic sources in the reaction. 3. Low reaction temperature. 4. Impure starting materials.1. Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact molarity. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. While the initial addition of the Grignard reagent should be done at a low temperature (e.g., 0 °C) to control the reaction, allowing the reaction to slowly warm to room temperature can help drive it to completion.[1] 4. Purify starting materials if necessary. 2-chloro-3-formylpyridine can be purified by distillation or chromatography.
Formation of Significant Byproducts 1. Wurtz-type coupling of the Grignard reagent. 2. Over-addition of the Grignard reagent leading to impurities. 3. Reaction with atmospheric carbon dioxide.1. Add the Grignard reagent slowly to the solution of the aldehyde. Maintain a low reaction temperature during the addition. 2. Use a precise amount of the Grignard reagent (typically 1.05-1.2 equivalents). 3. Maintain a positive pressure of inert gas throughout the reaction.
Difficult Purification 1. Presence of highly polar impurities. 2. Product is an oil and does not solidify. 3. Co-elution of impurities during column chromatography.1. Perform an aqueous work-up with a mild acid (e.g., saturated ammonium chloride solution) to neutralize any remaining Grignard reagent and magnesium salts. 2. If the product is an oil, purification by column chromatography is recommended.[2] 3. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and effective method is the Grignard reaction. This involves the reaction of 2-chloro-3-formylpyridine with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.[1]

Q2: How can I minimize the formation of the bipyridyl byproduct during the Grignard reaction?

A2: The formation of bipyridyl byproducts can be a challenge with Grignard reactions on pyridine rings.[1] To minimize this, it is crucial to maintain a low reaction temperature during the addition of the Grignard reagent and to add the reagent slowly to the aldehyde solution.

Q3: What are the optimal reaction conditions for the Grignard synthesis of this compound?

A3: Optimal conditions can vary, but a general starting point is to slowly add approximately 1.1 equivalents of methylmagnesium bromide in THF to a solution of 2-chloro-3-formylpyridine in anhydrous THF at 0 °C under an inert atmosphere. The reaction is then typically allowed to warm to room temperature and stirred for several hours.

Q4: How should the reaction be monitored for completion?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.

Q5: What is the recommended work-up procedure?

A5: After the reaction is complete, it should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The product can then be extracted into an organic solvent like ethyl acetate. The organic layers should be combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.

Q6: What purification methods are most effective for this compound?

A6: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2] If the product is a solid, recrystallization from a suitable solvent system can be used for further purification.[3]

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions to illustrate the impact of key parameters on the reaction outcome.

Entry Grignard Reagent (Equivalents) Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
11.10 to RT27592
21.50 to RT26885
31.1-20 to 046595
41.1RT17088

Experimental Protocols

Detailed Methodology for Grignard Synthesis of this compound

Materials:

  • 2-chloro-3-formylpyridine

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-3-formylpyridine (1.0 eq).

  • Dissolve the aldehyde in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 2-Chloro-3-formylpyridine 2-Chloro-3-formylpyridine Intermediate_Complex Magnesium Alkoxide Intermediate 2-Chloro-3-formylpyridine->Intermediate_Complex + Grignard Reagent Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Intermediate_Complex This compound This compound Intermediate_Complex->this compound Aqueous Work-up

Caption: Synthetic pathway for this compound.

Experimental_Workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Dissolve Aldehyde in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_Grignard Add Grignard Reagent Cool->Add_Grignard React Stir at Room Temperature Add_Grignard->React Quench Quench with NH4Cl (aq) React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Column Column Chromatography Concentrate->Column Analyze Analyze Fractions Column->Analyze Combine_Evaporate Combine & Evaporate Analyze->Combine_Evaporate Final_Product Pure Product Combine_Evaporate->Final_Product

Caption: Workflow for synthesis and purification.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield? Check_Reagent Grignard Reagent Active? Start->Check_Reagent Yes Impure_Product Significant Byproducts? Start->Impure_Product No Check_Moisture Anhydrous Conditions? Check_Reagent->Check_Moisture Yes Check_Temp Reaction Temperature Optimal? Check_Moisture->Check_Temp Yes Slow_Addition Slow Reagent Addition? Impure_Product->Slow_Addition Yes Optimize_Purification Optimize Chromatography Slow_Addition->Optimize_Purification

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Synthesis of 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloropyridin-3-yl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Grignard Reagent: The Grignard reagent (e.g., (2-chloropyridin-3-yl)magnesium bromide) may not have formed due to moisture or oxygen in the reaction setup. Grignard reagents are highly sensitive to protic solvents like water or alcohols.[1]Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Poor Quality Starting Materials: The 2-chloro-3-halopyridine used to prepare the Grignard reagent may be impure, or the magnesium turnings may be oxidized.Use freshly distilled 2-chloro-3-halopyridine and activated magnesium turnings.
3. Ineffective Reducing Agent: If using the reduction method from 2-chloro-3-acetylpyridine, the reducing agent (e.g., sodium borohydride) may have degraded.Use a fresh batch of the reducing agent and ensure it is stored under appropriate conditions.
Presence of Significant Byproducts 1. Wurtz-Type Coupling: The Grignard reagent can couple with the starting halide to form a biphenyl-type byproduct, such as 3,3'-bi(2-chloropyridine).Add the halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.
2. Unreacted Starting Material: Incomplete reaction due to insufficient reaction time, incorrect temperature, or stoichiometric imbalance.Monitor the reaction progress using TLC or GC. Ensure the correct stoichiometry of reagents and optimize reaction time and temperature.
3. Formation of 2-Chloropyridine: The Grignard reagent can be protonated by trace amounts of water, leading to the formation of 2-chloropyridine.Strictly maintain anhydrous conditions throughout the Grignard reagent formation and its subsequent reaction.[1]
4. Over-reduction or Side Reactions: In the reduction of 2-chloro-3-acetylpyridine, overly harsh reducing agents or conditions could lead to dechlorination or other side reactions.Use a mild reducing agent like sodium borohydride and control the reaction temperature.
Difficult Purification 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product can make purification by column chromatography challenging.Optimize the solvent system for column chromatography. Consider alternative purification methods like recrystallization or distillation.
2. Complexation with Metal Salts: Residual magnesium salts from the Grignard reaction can complicate the work-up and purification.Perform an adequate aqueous work-up with a quenching agent like saturated ammonium chloride solution to remove magnesium salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common laboratory-scale synthetic routes are:

  • Grignard Reaction: Reaction of a Grignard reagent, such as (2-chloropyridin-3-yl)magnesium bromide, with acetaldehyde.

  • Reduction of a Ketone: Reduction of 2-chloro-3-acetylpyridine using a reducing agent like sodium borohydride.

Q2: Why is it critical to maintain anhydrous conditions during the Grignard synthesis?

A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including water and alcohols, which will quench the reagent and reduce the yield of the desired product.[1] This reaction produces the corresponding alkane, in this case, 2-chloropyridine.

Q3: My NMR spectrum shows a significant amount of unreacted 2-chloro-3-acetylpyridine after reduction. What should I do?

A3: This indicates an incomplete reduction. You can try a few approaches:

  • Increase the equivalents of the reducing agent: Ensure you are using a sufficient molar excess of the reducing agent.

  • Extend the reaction time: Monitor the reaction by TLC until the starting material is consumed.

  • Increase the reaction temperature: Some reductions may require gentle heating, but be cautious of potential side reactions.

  • Check the quality of the reducing agent: As mentioned in the troubleshooting guide, the reducing agent may have degraded.

Q4: I observe a byproduct with a mass corresponding to the dimer of my starting material in the Grignard reaction. What is it and how can I minimize it?

A4: This byproduct is likely the result of a Wurtz-type coupling reaction, leading to the formation of 3,3'-bi(2-chloropyridine). To minimize its formation, add the solution of 2-chloro-3-halopyridine to the magnesium turnings slowly and with efficient stirring to avoid localized high concentrations of the halide.

Quantitative Data Summary

The following table summarizes potential byproducts and their key identifying features. The yields are hypothetical and can vary significantly based on reaction conditions.

Byproduct Chemical Structure Molecular Weight ( g/mol ) Potential Origin Typical Analytical Signature (Mass Spec) Hypothetical Yield Range (%)
2-ChloropyridineC₅H₄ClN113.55Protonation of Grignard reagentm/z = 113/115 (isotope pattern for Cl)1-10
3,3'-Bi(2-chloropyridine)C₁₀H₆Cl₂N₂225.08Wurtz-type coupling of Grignard reagentm/z = 225/227/229 (isotope pattern for 2 Cl)5-15
2-Chloro-3-acetylpyridineC₇H₆ClNO155.58Incomplete reductionm/z = 155/157 (isotope pattern for Cl)0-20
Unreacted 2-Chloro-3-bromopyridineC₅H₃BrClN192.44Incomplete Grignard formationm/z = 192/194/196 (isotope pattern for Br and Cl)0-15

Detailed Experimental Protocol: Reduction of 2-Chloro-3-acetylpyridine

This protocol describes a general procedure for the synthesis of this compound via the reduction of 2-chloro-3-acetylpyridine.

Materials:

  • 2-Chloro-3-acetylpyridine (1.0 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 2-chloro-3-acetylpyridine in methanol in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizations

TroubleshootingWorkflow Problem Observed Problem (e.g., Low Yield) Cause1 Potential Cause 1: Inactive Grignard Reagent Problem->Cause1 Is Grignard route used? Cause2 Potential Cause 2: Incomplete Reduction Problem->Cause2 Is Reduction route used? Solution1 Solution: Ensure Anhydrous Conditions Cause1->Solution1 Solution2 Solution: Check Reducing Agent Quality Cause2->Solution2

Caption: Troubleshooting workflow for low product yield.

ExperimentalWorkflow Start Start: 2-Chloro-3-acetylpyridine Dissolve 1. Dissolve in Methanol Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Add_NaBH4 3. Add NaBH4 Cool->Add_NaBH4 React 4. React at Room Temperature Add_NaBH4->React Quench 5. Quench with Water React->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Purify 7. Purify by Chromatography Extract->Purify Product End Product: This compound Purify->Product

Caption: Experimental workflow for the reduction synthesis.

References

Technical Support Center: Purification of 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for the purification of 1-(2-Chloropyridin-3-yl)ethanol by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound showing peak tailing in chromatographic analysis?

A1: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives.[1][2] This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of the silica gel stationary phase.[1] This can lead to non-ideal peak shapes.

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A common solvent system for compounds of similar polarity is a mixture of hexane and ethyl acetate.[3][4][5] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[6]

Q3: My compound is very polar and isn't moving from the origin on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A3: If your compound is highly polar and shows strong adsorption to the silica gel, you may need to use a more polar solvent system. Consider adding a small amount of methanol to your eluent (e.g., a dichloromethane/methanol system).[6] For very polar compounds, reverse-phase chromatography using a C18 stationary phase with a polar mobile phase (like water/acetonitrile) can also be an effective alternative.[6]

Q4: How can I improve the separation of my target compound from impurities with very similar Rf values?

A4: If co-elution is an issue, you can try a few strategies. Changing the solvent system might alter the selectivity and improve separation.[1] Sometimes, switching to a different stationary phase, such as alumina, can provide a different separation mechanism.[7] Additionally, ensuring proper column packing and sample loading is crucial for good resolution.

Q5: I have a low recovery of my compound after column chromatography. What are the possible reasons?

A5: Low recovery can be due to several factors. The compound might be degrading on the acidic silica gel.[1] It could also be irreversibly adsorbed to the stationary phase.[7] To mitigate this, you can use deactivated silica gel or add a small amount of a base like triethylamine (TEA) to the mobile phase to neutralize the acidic sites.[1][2][7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, add a stronger solvent like methanol.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel using a 2D TLC analysis.[6][8] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6][7]
Poor separation of the desired compound and impurities The solvent system is not optimized.Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurities.[6]
The column was overloaded with the sample.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[9]
The sample was not loaded correctly.For better separation, use the "dry loading" method. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6][10] This powder can then be carefully added to the top of your column.
The compound elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Broad or tailing peaks Strong interaction between the basic pyridine and acidic silica gel.Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase to block the active silanol sites on the silica gel.[1][7]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is contaminated with silica gel A crack or channel in the column allowed silica to pass through.Ensure the column is packed well and a layer of sand is placed on top of the silica gel to prevent disturbance when adding the eluent.
The glass frit or cotton plug at the bottom of the column is not sufficient.Use a proper frit or a dense cotton plug to retain the stationary phase.

Experimental Data

The following table provides typical parameters for the column chromatography of pyridine derivatives, which can be adapted for this compound.

ParameterDescription
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient
Typical Gradient Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the compound.
Target Rf Value 0.2 - 0.4 (determined by TLC)
Detection Method UV light (254 nm) for visualization on TLC plates
Additive (optional) 0.1-1% Triethylamine (TEA) in the eluent to reduce peak tailing

Experimental Protocol: Column Chromatography

  • Preparation of the Silica Gel Slurry:

    • In a beaker, add silica gel to a non-polar solvent (e.g., hexane or the initial eluent mixture).

    • Stir the mixture to form a homogeneous slurry. The amount of silica gel should be 50-100 times the weight of the crude sample.[11]

  • Packing the Column:

    • Ensure the chromatography column is clean, dry, and clamped vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any trapped air bubbles.[11]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[11]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[11]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase.[10] Carefully pipette this solution onto the top of the silica gel.

    • Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[10] Carefully add this powder to the top of the packed column.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the starting solvent mixture. Apply gentle pressure if necessary (flash chromatography) to maintain a steady flow rate.

    • Gradually increase the polarity of the eluent as the chromatography progresses to elute the compounds.

    • Collect the eluate in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Isolation of the Purified Compound:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Start | Poor Separation or Recovery issue Identify the Issue start->issue no_elution Compound Not Eluting issue->no_elution co_elution Co-elution with Impurities issue->co_elution tailing Peak Tailing issue->tailing low_recovery Low Recovery issue->low_recovery solution1 Increase Eluent Polarity no_elution->solution1 solution2 Change Solvent System | or Stationary Phase (Alumina) co_elution->solution2 solution5 Optimize Sample Loading (Dry Load) co_elution->solution5 solution3 Add Triethylamine (TEA) to Eluent tailing->solution3 solution4 Use Deactivated Silica | Check Compound Stability low_recovery->solution4

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow prep_slurry 1. Prepare Silica Gel Slurry pack_column 2. Pack the Column prep_slurry->pack_column load_sample 3. Load Crude Sample (Dry Loading Preferred) pack_column->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure isolate_product 8. Evaporate Solvent combine_pure->isolate_product final_product Pure this compound isolate_product->final_product

Caption: Experimental workflow for the purification process.

References

Technical Support Center: Troubleshooting Low Yields in Reactions with 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Chloropyridin-3-yl)ethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to help you address common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields when oxidizing this compound to 2-chloro-3-acetylpyridine. What are the common causes?

Low yields in the oxidation of this compound are frequently encountered. The primary reasons often relate to the choice of oxidant, reaction conditions, and potential side reactions. Common culprits include:

  • Incomplete Conversion: The oxidizing agent may not be reactive enough or may have degraded.

  • Over-oxidation: While less common for secondary alcohols, harsh conditions could potentially lead to side products.

  • Side Reactions: The pyridine nitrogen can sometimes interfere with the reaction, or other functional groups in more complex molecules might react.

  • Product Isolation Issues: The workup procedure may lead to loss of the desired product.

  • Starting Material Quality: Impurities in the starting this compound can interfere with the reaction.

Q2: Which oxidizing agents are recommended for the conversion of this compound to 2-chloro-3-acetylpyridine, and how do I choose the best one?

For the oxidation of a secondary alcohol like this compound, mild and selective oxidizing agents are generally preferred to avoid side reactions. Two commonly used and effective methods are the Dess-Martin Oxidation and the Swern Oxidation.

  • Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and relatively simple workup.[1] It is a good first choice for sensitive substrates.

  • Swern Oxidation: This technique also offers mild conditions and is highly effective for oxidizing alcohols to aldehydes or ketones without over-oxidation.[2][3] However, it requires low temperatures (-78 °C) and generates dimethyl sulfide, a volatile and malodorous byproduct.[2][4]

  • Chromium-Based Reagents: While a patent mentions the use of chromium trioxide with a reported two-step yield of 51.8% for the formation of 3-acetyl-2-chloropyridine from 2-chloropyridine and acetaldehyde, chromium reagents are toxic and their use is often avoided in modern synthesis.[5]

The choice between DMP and Swern oxidation often comes down to experimental convenience and substrate compatibility.

Troubleshooting Guides

Oxidation Reactions

Problem: Low yield in Dess-Martin Oxidation.

  • Possible Cause: The Dess-Martin Periodinane (DMP) reagent has degraded due to moisture.

    • Solution: Use freshly opened or properly stored DMP. Ensure the reaction is carried out under anhydrous conditions.

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or slightly increase the amount of DMP (e.g., from 1.1 to 1.5 equivalents). The addition of a small amount of water has been reported to accelerate the oxidation in some cases.[1]

  • Possible Cause: Difficult workup and purification leading to product loss. The byproduct, iodinane, can sometimes complicate purification.

    • Solution: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will reduce the excess DMP and its byproducts to more easily removable forms. Filtration through a pad of celite can also help to remove solid byproducts before extraction.[6]

Problem: Low yield in Swern Oxidation.

  • Possible Cause: The reaction temperature was not maintained at -78 °C.

    • Solution: It is crucial to maintain a low temperature during the addition of reagents to avoid the decomposition of the reactive intermediate and the formation of side products like methylthiomethyl (MTM) ethers.[7] Use a dry ice/acetone bath.

  • Possible Cause: Water contamination.

    • Solution: Use anhydrous solvents and reagents. Water can quench the reactive species.

  • Possible Cause: Formation of byproducts due to incorrect order of addition.

    • Solution: Ensure the alcohol is added after the activation of DMSO with oxalyl chloride, and the triethylamine is added last.[8]

  • Possible Cause: Epimerization at the alpha-carbon if a chiral center is present.

    • Solution: If epimerization is a concern, using a bulkier base such as diisopropylethylamine (DIPEA) instead of triethylamine can sometimes mitigate this side reaction.[2]

Data Presentation

Table 1: Comparison of Common Oxidation Methods for Secondary Alcohols

FeatureDess-Martin OxidationSwern OxidationChromium Trioxide
Typical Yield Generally high (often >90%)Generally high (often >90%)Moderate to good (e.g., 51.8% over two steps)[5]
Reaction Temperature Room Temperature-78 °CVaries
Key Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, TriethylamineCrO₃
Advantages Mild conditions, simple workup[1]Mild conditions, high yield[2][3]Readily available reagent
Disadvantages Reagent can be expensive and is potentially explosiveRequires low temperature, produces malodorous byproduct[2][4]Toxic, environmental concerns

Experimental Protocols

Protocol 1: General Procedure for Dess-Martin Oxidation of this compound

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add Dess-Martin periodinane (1.2-1.5 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-3-acetylpyridine.

Protocol 2: General Procedure for Swern Oxidation of this compound

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.0 eq.) in DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise, again maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields with this compound start Low Yield Observed reaction_type Identify Reaction Type start->reaction_type oxidation Oxidation reaction_type->oxidation Oxidation substitution Nucleophilic Substitution reaction_type->substitution Substitution coupling Coupling Reaction reaction_type->coupling Coupling incomplete_conversion Incomplete Conversion? oxidation->incomplete_conversion check_reagent Check Reagent Quality (e.g., fresh DMP) incomplete_conversion->check_reagent Yes side_reactions Side Reactions Observed? incomplete_conversion->side_reactions No increase_time_reagent Increase Reaction Time or Reagent Stoichiometry check_reagent->increase_time_reagent end Improved Yield increase_time_reagent->end optimize_temp Optimize Temperature (e.g., maintain -78°C for Swern) side_reactions->optimize_temp Yes purification_issues Purification Issues? side_reactions->purification_issues No check_conditions Ensure Anhydrous Conditions optimize_temp->check_conditions check_conditions->end optimize_workup Optimize Workup (e.g., quenching, extraction) purification_issues->optimize_workup Yes purification_issues->end No alt_purification Alternative Purification (e.g., recrystallization) optimize_workup->alt_purification alt_purification->end Oxidation_Pathway Key Steps in the Oxidation of this compound cluster_reactants Reactants cluster_products Products & Byproducts start This compound reaction_step Oxidation Reaction start->reaction_step oxidant Oxidizing Agent (e.g., DMP or Swern Reagents) oxidant->reaction_step product 2-Chloro-3-acetylpyridine (Desired Product) reaction_step->product byproducts Reaction Byproducts (e.g., Iodinane, DMS) reaction_step->byproducts workup Workup & Purification product->workup byproducts->workup final_product Pure 2-Chloro-3-acetylpyridine workup->final_product

References

Preventing side reactions in the functionalization of 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalization of 1-(2-Chloropyridin-3-yl)ethanol

Welcome to the technical support center for the versatile building block, this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and prevent side reactions during its functionalization.

FAQs: Functionalization of the Hydroxyl Group

Q1: My esterification reaction is resulting in low yields and significant byproduct formation, possibly from dehydration. How can I improve this?

Answer: High temperatures and strong acid catalysts (e.g., concentrated H₂SO₄) commonly used in Fischer esterification can promote the elimination of the secondary alcohol, leading to the formation of an unwanted vinylpyridine byproduct. To avoid this, milder, non-acidic conditions are recommended.

The use of coupling reagents is a highly effective strategy. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate ester formation at room temperature, thus preventing dehydration.

Comparative Data on Esterification Methods:

MethodTypical ConditionsCommon Side ReactionsSuitability for this compound
Fischer Esterification Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄), heat.[1]Dehydration (elimination), potential charring at high temperatures.Low: High risk of side reactions.
Acyl Chloride Alcohol reacts vigorously with acyl chloride, often at room temperature.[1]Vigorous reaction, production of corrosive HCl gas.Moderate: Effective but requires handling of sensitive reagents.
Coupling Reagents Carboxylic acid, alcohol, EDCI or DCC, DMAP, inert solvent (e.g., DCM), room temp.[2]Formation of urea byproducts (can be filtered off).High: Mild conditions minimize side reactions.
Detailed Protocol: EDCI-Mediated Esterification
  • Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition : Add EDCI (1.5 eq.) portion-wise to the stirred solution.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via column chromatography on silica gel.

FAQs: Functionalization at the 2-Position (C-Cl Bond)

Q2: I am struggling with low conversion in my Suzuki or Buchwald-Hartwig cross-coupling reactions. What are the primary causes?

Answer: The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is significantly less reactive than corresponding C-Br or C-I bonds.[3][4] The rate-limiting step in these reactions is often the initial oxidative addition of the C-Cl bond to the Palladium(0) catalyst.[4]

To overcome this challenge, highly active catalyst systems are required. This typically involves:

  • Palladium Precursors : Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[3]

  • Specialized Ligands : Standard ligands like PPh₃ are often ineffective.[4] The use of bulky, electron-rich phosphine ligands is critical for activating the C-Cl bond. Recommended ligands include biarylphosphines (e.g., SPhos, XPhos, RuPhos) or ferrocene-based ligands.[3][4][5]

  • Reaction Conditions : These reactions often necessitate elevated temperatures (80-110 °C) and a strictly inert atmosphere, as oxygen can deactivate the catalyst.[4]

Cross_Coupling_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-Cl (Slow Step) Transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) OxAdd->Transmetal Boronic Acid (Suzuki) or Amine/Base (B-H) RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd(0)L2 Product (Ar-Nu) Ar-Cl This compound Ar-Nu Functionalized Product

Caption: Generalized catalytic cycle for cross-coupling reactions.
Q3: During my Suzuki coupling, I observe significant hydrodehalogenation (replacement of -Cl with -H) and protodeboronation. How can these side reactions be minimized?

Answer: Hydrodehalogenation and protodeboronation are common side reactions in challenging Suzuki couplings.[3] Understanding their causes is key to suppression.

  • Hydrodehalogenation : This occurs when the catalytic cycle is interrupted, leading to the reduction of the aryl chloride. It can be promoted by excessively high temperatures or ligands that do not facilitate rapid reductive elimination.[4]

  • Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid, often caused by excess water or strong bases in the reaction mixture.[3]

Troubleshooting Suzuki Coupling Side Reactions:

ProblemPotential Cause(s)Recommended Solution(s)
Hydrodehalogenation 1. Inefficient reductive elimination.[4]2. High reaction temperatures.1. Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos) to accelerate the final step.[3]2. Run the reaction at the lowest effective temperature (e.g., start at 80 °C).
Protodeboronation 1. Presence of water in reagents or solvents.[3]2. Use of a strong base.1. Use anhydrous solvents and dry reagents thoroughly.[3]2. Employ milder bases like K₂CO₃ or K₃PO₄.[3]3. Consider using more stable boronic esters (e.g., pinacol esters).[3]
Homocoupling 1. Presence of oxygen.[3]1. Ensure the solvent is properly degassed and the reaction is maintained under a strictly inert atmosphere.
Q4: How can I prevent hydrodehalogenation in a Buchwald-Hartwig amination reaction?

Answer: Hydrodehalogenation is a frequent competing pathway in the amination of chloropyridines.[4] This side reaction occurs when reductive elimination of the desired C-N bond is slow, allowing for alternative pathways like β-hydride elimination or reaction with trace water to reduce the C-Cl bond.[4][6]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection : This is the most critical factor. Bulky, electron-rich ligands that accelerate the rate of reductive elimination are essential. Ligands developed by the Buchwald and Hartwig groups are specifically designed for this purpose.[4]

  • Base Selection and Purity : While a strong base like sodium tert-butoxide (NaOtBu) is often required, ensure it is of high purity and anhydrous.[4] Contaminants can worsen side reactions.

  • Stoichiometry : Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired amination product.[4]

  • Anhydrous Conditions : Ensure all solvents and reagents are scrupulously dry to prevent hydrolysis of intermediates which can lead to the reduced byproduct.[4]

FAQs: Protecting Group Strategies

Q5: Is it necessary to protect the secondary alcohol before performing a cross-coupling reaction? If so, what are suitable protecting groups?

Answer: Yes, it is highly recommended. The free hydroxyl group has an acidic proton that is incompatible with the strong bases (e.g., NaOtBu) often required for Buchwald-Hartwig aminations. It can also interfere with the organometallic intermediates in Suzuki couplings, leading to catalyst deactivation and low yields.

The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal post-functionalization. Silyl ethers are an excellent choice as they are robust towards many cross-coupling conditions but can be cleaved easily.

Protecting_Group_Workflow Start This compound Decision Are downstream reaction conditions (e.g., strong base) incompatible with a free -OH group? Start->Decision Protect Protect the alcohol (e.g., install TBDMS group) Decision->Protect Yes Functionalize Perform C-Cl functionalization (e.g., Buchwald-Hartwig) Decision->Functionalize No (Not Recommended) Protect->Functionalize Deprotect Remove protecting group (e.g., with TBAF) Functionalize->Deprotect End Final Functionalized Product Deprotect->End

References

Improving the regioselectivity of reactions with 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Chloropyridin-3-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on improving the regioselectivity of reactions involving this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Section 1: Troubleshooting Unwanted Side Reactions and Poor Regioselectivity

This section addresses common issues encountered during the chemical modification of this compound, focusing on achieving the desired regiochemical outcomes.

Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound to replace the chlorine atom, but I am observing low yields and formation of byproducts. How can I improve this reaction?

A1: Nucleophilic aromatic substitution on 2-chloropyridines is a common transformation. The pyridine nitrogen activates the C2 position for nucleophilic attack. However, challenges can arise from the nature of the nucleophile and reaction conditions.

Troubleshooting Steps:

  • Nucleophile Choice: Hard nucleophiles (e.g., alkoxides, amides) are generally effective. If you are using a softer nucleophile, a palladium-catalyzed cross-coupling reaction (like Buchwald-Hartwig amination for N-nucleophiles or Suzuki coupling for C-nucleophiles) might be a more suitable strategy.

  • Solvent and Base: Aprotic polar solvents like DMF, DMSO, or NMP are typically used to facilitate SNAr reactions. The choice of base is also crucial; for amine nucleophiles, a non-nucleophilic base like triethylamine or diisopropylethylamine is recommended to prevent competition. For alcohol nucleophiles, a strong base like sodium hydride is often used to generate the alkoxide in situ.

  • Temperature: These reactions often require elevated temperatures. If you are observing decomposition of your starting material or product, consider lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a gradual increase in temperature may be necessary.

  • Protecting the Hydroxyl Group: The free hydroxyl group of the ethanol substituent can potentially interfere with the reaction, either by acting as a nucleophile itself or by reacting with the base. Protecting the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group can prevent these side reactions and improve the yield of the desired substitution product.

Q2: I am trying to perform a Suzuki-Miyaura cross-coupling reaction at the C2 position of this compound, but the reaction is not proceeding to completion. What are the key parameters to optimize?

A2: Suzuki-Miyaura coupling with 2-chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Optimization of the catalytic system is critical for success.

Troubleshooting Steps:

  • Catalyst and Ligand: A highly active palladium catalyst is required. Catalyst systems like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are commonly employed. For unreactive chlorides, consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which can promote the oxidative addition step.

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The strength and solubility of the base can significantly impact the reaction rate.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

  • Temperature: Microwave irradiation can be effective in driving the reaction to completion for unreactive chlorides. If using conventional heating, temperatures around 100-120 °C are often necessary.

  • Boronic Acid Quality: Ensure that the boronic acid or ester is of high purity, as impurities can inhibit the catalyst.

Q3: When I perform an oxidation of the secondary alcohol in this compound to the corresponding ketone (2-chloro-3-acetylpyridine), I observe the formation of unidentified impurities. How can I achieve a cleaner reaction?

A3: The oxidation of the secondary alcohol to a ketone is a key transformation. The goal is to achieve high chemoselectivity, oxidizing the alcohol without affecting the chloropyridine ring.

Troubleshooting Steps:

  • Choice of Oxidant: Mild oxidizing agents are recommended to avoid over-oxidation or side reactions with the pyridine ring. Common choices include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (DMSO, oxalyl chloride, and a hindered base). A nitroxide-catalyzed oxidation with a terminal oxidant like potassium persulfate has also been reported for similar substrates and can provide a cleaner reaction profile.[1]

  • Reaction Temperature: Many oxidation reactions are sensitive to temperature. For instance, Swern oxidations are typically run at low temperatures (-78 °C) to maintain selectivity and prevent side reactions.

  • Work-up Procedure: The work-up is critical for isolating the pure ketone. Ensure that any excess oxidant and byproducts are effectively removed. For example, in a Swern oxidation, a careful quench with triethylamine is necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three primary sites for reactivity:

  • The C2 Position: The carbon bearing the chlorine atom is electron-deficient due to the adjacent nitrogen and is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.

  • The Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions such as oxidation to a ketone, esterification, or etherification. It can also be converted into a better leaving group for substitution reactions.

  • The Pyridine Ring: While generally electron-deficient and less reactive towards electrophiles than benzene, the ring can potentially undergo electrophilic substitution. The directing effects of the chloro (ortho, para-directing, deactivating) and hydroxyethyl (ortho, para-directing, weakly activating) groups will influence the position of substitution. However, reactions at the C2-chloro and hydroxyl groups are more common.

Q2: How can I selectively functionalize the C4 or C6 position of the pyridine ring, leaving the C2-chloro and ethanol groups intact?

A2: Direct functionalization at C4 or C6 in the presence of a C2-chloro group is challenging due to the high reactivity of the C2 position towards many reagents. One potential strategy involves the use of a pyridine N-oxide. Oxidation of the pyridine nitrogen to an N-oxide can activate the C4 and C6 positions towards certain types of reactions. Following functionalization, the N-oxide can be removed by reduction.

Q3: Can the hydroxyl group of the ethanol substituent direct ortho-metalation to the C4 position?

A3: While hydroxyl groups can act as directing groups in ortho-metalation, the presence of the chloro group at C2, which is also a directing group for metalation at C3, and the inherent electronic properties of the pyridine ring make selective metalation at C4 challenging. The outcome would likely be a mixture of products or reaction at the more acidic C-H bond.

Data Presentation

Reaction TypeReagents and ConditionsProductRegioselectivity/YieldReference
Oxidation Nitroxide catalyst, K₂S₂O₈, Pyridine, Acetonitrile1-(2-Chloropyridin-3-yl)ethanone80% Yield[1]
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O2-Aryl-3-(1-hydroxyethyl)pyridineVariable, dependent on arylboronic acidGeneral Procedure
Nucleophilic Aromatic Substitution (Amination) Amine, NaH (for deprotonation if needed), DMF, 100-120 °C2-Amino-3-(1-hydroxyethyl)pyridineModerate to good yieldsGeneral Procedure
Reduction of Precursor 2-Chloro-3-acetylpyridine, NaBH₄, MethanolThis compoundHigh YieldGeneral Procedure

Experimental Protocols

Protocol 1: Oxidation of this compound to 1-(2-Chloropyridin-3-yl)ethanone

This protocol is adapted from a general procedure for the oxidation of secondary alcohols using a nitroxide catalyst.[1]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in acetonitrile.

  • Addition of Reagents: Add a catalytic amount of a stable nitroxide radical (e.g., TEMPO or a derivative, ~1-5 mol%) and pyridine (1.2 equiv).

  • Addition of Oxidant: Add potassium persulfate (K₂S₂O₈, 2.0-3.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Setup: To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-110 °C or under microwave irradiation until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

experimental_workflow start This compound oxidation Oxidation (e.g., Nitroxide/K2S2O8) start->oxidation snar SNAr (e.g., R-NH2, NaH, DMF) start->snar suzuki Suzuki Coupling (e.g., ArB(OH)2, Pd catalyst) start->suzuki ketone 2-Chloro-3-acetylpyridine oxidation->ketone amine 2-Amino-3-(1-hydroxyethyl)pyridine snar->amine aryl 2-Aryl-3-(1-hydroxyethyl)pyridine suzuki->aryl

Caption: Key reaction pathways for the functionalization of this compound.

regioselectivity_factors cluster_snar SNAr at C2 cluster_suzuki Suzuki Coupling at C2 snar_node Regioselectivity of SNAr nucleophile Nucleophile Strength (Hard vs. Soft) snar_node->nucleophile conditions Reaction Conditions (Solvent, Temp, Base) snar_node->conditions protecting_group Hydroxyl Protection snar_node->protecting_group suzuki_node Success of Suzuki Coupling catalyst Catalyst System (Pd Source + Ligand) suzuki_node->catalyst suzuki_conditions Reaction Conditions (Base, Solvent, Temp) suzuki_node->suzuki_conditions boronic_acid Boronic Acid Quality suzuki_node->boronic_acid

Caption: Factors influencing the outcome of reactions with this compound.

References

Catalyst selection for cross-coupling reactions involving 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice, catalyst recommendations, and detailed protocols for researchers utilizing 1-(2-Chloropyridin-3-yl)ethanol in common cross-coupling reactions. The inherent challenges of this substrate, namely the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond, necessitate careful selection of the catalytic system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A: The main difficulties stem from two factors:

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes that hinder the catalytic cycle.[1][2]

  • Substrate Reactivity: Carbon-chlorine bonds are stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[1] The presence of the alcohol group may also influence reaction conditions through potential coordination or side reactions.

Q2: Which general classes of ligands are most effective for activating the 2-chloropyridine C-Cl bond?

A: Highly active catalyst systems are required. The two most successful classes of ligands are:

  • Bulky, Electron-Rich Phosphines: Ligands developed by research groups like Buchwald (e.g., SPhos, XPhos) are designed to be sterically demanding and electron-donating.[3] The steric bulk facilitates the crucial reductive elimination step, while the electron-rich nature promotes the oxidative addition of the C-Cl bond to the Pd(0) center.[3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium. PEPPSI™-type precatalysts are particularly effective and are often used for challenging substrates like 2-chloropyridines.[3]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, coupling this compound requires an optimized catalytic system to achieve high yields.

Q: My Suzuki-Miyaura reaction has a low yield or fails completely. What should I investigate?

A: Low yields are common and can often be resolved by systematically evaluating the reaction components. Key areas to troubleshoot include:

  • Inactive Catalyst System: The combination of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ are often ineffective for 2-chloropyridines.[4]

    • Solution: Switch to a more active catalytic system. Use a pre-formed Pd(II) precatalyst with a bulky phosphine or NHC ligand (e.g., XPhos Pd G3, PEPPSI-IPr). These are often more stable and efficient at generating the active Pd(0) species.[3][5]

  • Ineffective Base: The choice of base is crucial and can be solvent and substrate-dependent.

    • Solution: Stronger bases are often required. While K₂CO₃ can work, K₃PO₄ is frequently more effective for difficult couplings.[3][6] The base should be finely ground to ensure maximum surface area and reproducibility.[7]

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and base, reducing the amount of nucleophile available for cross-coupling.[1]

    • Solution: Use anhydrous solvents and ensure reagents are dry. Alternatively, using boronic esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeboronation.

  • Poor Oxygen Removal: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote homocoupling of the boronic acid.[8]

    • Solution: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines
Substrate ClassCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095
2-Chloro-5-methylpyridine4-Methoxyphenylboronic acidXPhos Pd G3K₃PO₄Toluene/H₂O11094[3]
2-ChloropyridineArylboronic acidPEPPSI-IPrK₂CO₃1,4-Dioxane/H₂O80-10085-95[3]
3-ChloropyridineArylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8588[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure that should be optimized for the specific boronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture) via syringe.[9]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[9]

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Heck Reaction

The Heck reaction couples the 2-chloropyridine with an alkene. Due to the substrate's electron-deficient nature, forcing conditions or highly active catalysts are often necessary.

Q: My Heck reaction is sluggish and gives low conversion. How can I improve it?

A: Low reactivity in Heck couplings of chloro-heteroarenes is a common issue.

  • Insufficiently Active Catalyst: As with Suzuki couplings, standard phosphine ligands may not be sufficient.

    • Solution: Employ bulky, electron-rich phosphine ligands or NHC-based catalysts.[10] Alternatively, ligand-free conditions using palladium acetate (Pd(OAc)₂) can sometimes be effective, although they may require higher temperatures.[11]

  • Incorrect Base/Solvent Combination: The base and solvent play a crucial role in the Heck catalytic cycle.

    • Solution: For aryl chlorides, inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in polar aprotic solvents like DMF or DMAc.[11][12] Organic bases such as triethylamine (Et₃N) are also common.[13] Screening different combinations is recommended.

  • Reaction Temperature: The C-Cl bond activation requires significant thermal energy.

    • Solution: Increase the reaction temperature, potentially using a high-boiling point solvent or microwave irradiation. Temperatures of 120-150 °C are not uncommon for these substrates.[12][14]

Table 2: Representative Conditions for Heck Reactions of Aryl Halides
Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
Aryl BromideStyrenePd-complex 6 (SPO-ligated)K₂CO₃DMF6092[11][15]
4-ChloroanisoleStyrenePd-complex 6 (SPO-ligated)K₂CO₃DMF6062[15]
Iodobenzenen-Butyl AcrylatePd(OAc)₂K₂CO₃DMA14088[12]
3-BromopyridineButyl AcrylatePd(OAc)₂ / Supramolecular LigandK₂CO₃Toluene13060[14]
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) and the solvent (e.g., anhydrous DMF).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the reaction's progress via GC-MS or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira reaction is an effective method for coupling terminal alkynes with aryl halides. For 2-chloropyridines, this reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.

Q: I am observing significant homocoupling of my alkyne (Glaser coupling) and low yield of the desired product. What is the cause?

A: Alkyne homocoupling is a major side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.

  • Oxygen in the Reaction: Oxygen facilitates the oxidative homocoupling of the terminal alkyne.

    • Solution: Rigorous degassing of the solvent and reaction vessel is critical. Maintain a strict inert atmosphere throughout the experiment.

  • Inappropriate Catalyst/Ligand: The palladium catalyst must efficiently undergo oxidative addition with the 2-chloropyridine to compete with the Glaser pathway.

    • Solution: Using Pd(PPh₃)₂Cl₂ or generating the catalyst in situ from a Pd(II) source and PPh₃ is common. The addition of a copper(I) salt (e.g., CuI) is generally required to facilitate the transmetalation step.[16][17][18]

  • Incorrect Base/Solvent: An amine base is typically used, which also serves as a solvent or co-solvent.

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.[16][19] Solvents like DMF or NMP can be employed, especially for less soluble substrates.[16][19]

Table 3: Optimized Conditions for Sonogashira Coupling of Halogenated Pyridines
SubstrateAlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF10096[16][20]
Pyridinyl Phosphonium SaltAryl AlkynePd(PPh₃)₂Cl₂CuIDIPEANMP10070-90[19]
2-BromoacetophenonePhenylacetyleneNHC-Pd Catalyst(None)Et₃NDioxane80High[18]
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%) and copper(I) iodide (CuI, 5 mol%).[16]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent mixture (e.g., DMF and Et₃N, 2:1).[16]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Visual Guides: Workflows and Logic Diagrams

Catalyst_Selection_Workflow Catalyst Selection Logic for this compound cluster_reaction Choose Reaction Type cluster_catalyst Select Catalyst System start Desired C-C Bond suzuki Suzuki (C-C sp2) start->suzuki heck Heck (C-C vinyl) start->heck sonogashira Sonogashira (C-C sp) start->sonogashira cat_suzuki Use Bulky Phosphine (e.g., SPhos) or NHC Ligand (e.g., PEPPSI-IPr) with K3PO4 base. suzuki->cat_suzuki cat_heck Use Bulky Phosphine or Pd(OAc)2 (ligandless) with K2CO3 at high temp. heck->cat_heck cat_sonogashira Use Pd/PPh3 and CuI co-catalyst with Amine Base (Et3N). sonogashira->cat_sonogashira

Caption: Catalyst selection workflow for common cross-coupling reactions.

Troubleshooting_Suzuki Troubleshooting Flowchart for Suzuki-Miyaura Coupling start Low or No Yield check_sm Starting Material (SM) fully consumed? start->check_sm increase_potency Increase Catalyst Activity: 1. Switch to Buchwald Ligand/Precatalyst 2. Switch to NHC (PEPPSI) Catalyst 3. Increase Temperature check_sm->increase_potency No check_side_products Major Side Products Observed? check_sm->check_side_products Yes homocoupling Homocoupling? (Boronic Acid Dimer) check_side_products->homocoupling Yes protodeboronation Protodeboronation? (SM -> H) check_side_products->protodeboronation Yes unclear Complex Mixture: Re-evaluate Base/Solvent and re-screen conditions. check_side_products->unclear No/Complex solve_homocoupling Improve Degassing (Ar sparge, Freeze-Pump-Thaw) homocoupling->solve_homocoupling solve_proto Use Anhydrous Solvent Use Boronic Ester (Pinacol) protodeboronation->solve_proto

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Managing Impurities in Large-Scale Production of 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the large-scale production of 1-(2-Chloropyridin-3-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound via a Grignard reaction?

In the large-scale synthesis of this compound, which is often prepared by the Grignard reaction of a methylmagnesium halide with 2-chloropyridine-3-carbaldehyde, several impurities can arise. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-chloropyridine-3-carbaldehyde.

  • Grignard Reagent-Related Impurities:

    • Biphenyl-type impurity (from coupling): A common side product in Grignard reactions is the formation of a biphenyl-like compound from the coupling of the Grignard reagent with unreacted alkyl/aryl halide.[1]

    • Hydrolysis Product: Reaction of the Grignard reagent with trace amounts of water will produce methane and magnesium salts.[2]

    • Oxidation Products: Exposure of the Grignard reagent to air (oxygen) can lead to the formation of alkoxides, which after workup will yield methanol.

  • Over-addition Product: While less common with aldehydes, reaction of the product alcohol with the Grignard reagent is a possibility, especially under forcing conditions.

  • Impurities from Starting Materials: The quality of the starting pyridine derivative is crucial, as impurities such as copper, ammonium compounds, chlorides, and sulfates can be carried through the process.[3]

Degradation Products:

  • Impurities can also form during workup or purification, particularly if the product is exposed to harsh acidic or basic conditions, or high temperatures.

Q2: How can I minimize the formation of the biphenyl-type impurity?

The formation of biphenyl-type impurities is often favored by higher temperatures and high concentrations of the halide used to form the Grignard reagent.[1] To minimize this side reaction:

  • Control Temperature: Maintain a consistent and controlled reaction temperature.

  • Slow Addition: Add the solution of the alkyl/aryl halide to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.[4]

  • High-Quality Magnesium: Use fresh, high-quality magnesium turnings to ensure efficient formation of the Grignard reagent.[4][5]

Q3: What are the critical process parameters to control to ensure a low impurity profile?

Controlling key process parameters is essential for minimizing impurity formation.[6][7]

  • Anhydrous Conditions: Grignard reagents are highly reactive with water.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent the quenching of the Grignard reagent and the formation of hydrolysis-related impurities.[4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[2][4]

  • Temperature Control: Carefully control the reaction temperature during both the formation of the Grignard reagent and its subsequent reaction with the aldehyde.[1] Runaway reactions can lead to an increase in side products.

  • Quality of Starting Materials: Use high-purity 2-chloropyridine-3-carbaldehyde and magnesium. Impurities in starting materials can act as catalysts for side reactions or be carried through to the final product.[3][5]

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial to avoid excesses that could lead to side reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Yield and High Levels of Unreacted 2-Chloropyridine-3-carbaldehyde Inactive Grignard reagent due to moisture or oxygen contamination.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Purge the reaction vessel with an inert gas before adding reagents.[2][4]
Poor quality magnesium turnings.Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.[8]
Presence of a Significant Unknown Peak in HPLC/GC Analysis Formation of a biphenyl-type impurity.Optimize the reaction temperature and the rate of addition of the halide.[1]
A process-related impurity from a side reaction.Isolate and characterize the impurity using techniques like LC-MS or NMR to understand its structure and formation mechanism.[9][10]
Discoloration of the Final Product Presence of colored impurities, potentially from the starting materials or side reactions.Purify the starting materials if necessary. Employ purification techniques such as column chromatography or recrystallization for the final product.[11]
Inconsistent Batch-to-Batch Impurity Profile Variability in the quality of raw materials or lack of strict process control.Implement stringent quality control checks for all incoming raw materials.[7] Ensure consistent and documented control over all critical process parameters.

Experimental Protocols

Protocol 1: In-Process Monitoring of the Reaction by HPLC

This protocol is designed to monitor the consumption of the starting material (2-chloropyridine-3-carbaldehyde) and the formation of the product (this compound).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Reaction mixture samples.

  • Quenching solution (e.g., saturated aqueous ammonium chloride).

  • Extraction solvent (e.g., ethyl acetate).

Procedure:

  • Sample Preparation: At predetermined time intervals, carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Extract the quenched sample with ethyl acetate.

  • Dilute the organic layer with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run a gradient elution method (e.g., starting with 95% A and 5% B, ramping to 100% B over 15 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (previously determined using standards).

    • Calculate the relative peak areas to determine the percentage conversion of the starting material and the formation of the product over time.

Protocol 2: Impurity Profile Analysis by LC-MS

This protocol is for the identification and semi-quantification of impurities in the final product.

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample of this compound.

Procedure:

  • Sample Preparation: Dissolve a known concentration of the final product in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Perform a chromatographic separation using a suitable gradient method.

    • The eluent is directed to the mass spectrometer.

    • Acquire mass spectra in both positive and negative ion modes.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the main product peak.

    • Analyze the mass spectra of any minor peaks to determine their molecular weights.

    • Based on the molecular weights and knowledge of the reaction chemistry, propose potential structures for the impurities.

    • The relative area of the impurity peaks in the total ion chromatogram (TIC) can provide a semi-quantitative estimate of their levels.

Visualizations

Synthesis_Pathway 2-Chloropyridine-3-carbaldehyde 2-Chloropyridine-3-carbaldehyde Grignard Reaction Grignard Reaction 2-Chloropyridine-3-carbaldehyde->Grignard Reaction Methylmagnesium Halide Methylmagnesium Halide Methylmagnesium Halide->Grignard Reaction This compound This compound Grignard Reaction->this compound

Caption: Synthesis pathway for this compound.

Impurity_Formation cluster_reactants Reactants & Conditions cluster_products Products & Impurities Methyl Halide Methyl Halide Biphenyl-type Impurity Biphenyl-type Impurity Methyl Halide->Biphenyl-type Impurity Self-coupling Grignard Reagent Grignard Reagent Methyl Halide->Grignard Reagent Mg Mg Mg->Biphenyl-type Impurity Mg->Grignard Reagent 2-Chloropyridine-3-carbaldehyde 2-Chloropyridine-3-carbaldehyde Desired Product This compound 2-Chloropyridine-3-carbaldehyde->Desired Product Unreacted Aldehyde Unreacted Aldehyde 2-Chloropyridine-3-carbaldehyde->Unreacted Aldehyde Trace H2O Trace H2O Hydrolysis Product Hydrolysis Product Trace H2O->Hydrolysis Product O2 O2 Oxidation Product Oxidation Product O2->Oxidation Product Grignard Reagent->Desired Product Grignard Reagent->Hydrolysis Product Grignard Reagent->Oxidation Product

Caption: Potential impurity formation pathways.

Troubleshooting_Workflow Start Start High Impurity Level Detected High Impurity Level Detected Start->High Impurity Level Detected Identify Impurity Identify Impurity (LC-MS, NMR) High Impurity Level Detected->Identify Impurity Known Impurity Known Impurity Identify Impurity->Known Impurity Unknown Impurity Unknown Impurity Identify Impurity->Unknown Impurity Review Process Parameters Review Process Parameters (Temp, Addition Rate, etc.) Known Impurity->Review Process Parameters Yes Implement Purification Implement/Optimize Purification Step (Crystallization, Chromatography) Known Impurity->Implement Purification No Optimize Process Optimize Process Parameters Review Process Parameters->Optimize Process End End Optimize Process->End Implement Purification->End Characterize Structure Characterize Structure & Propose Formation Mechanism Unknown Impurity->Characterize Structure Yes Characterize Structure->Review Process Parameters

Caption: A logical workflow for troubleshooting high impurity levels.

References

Overcoming solubility issues of 1-(2-Chloropyridin-3-yl)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-(2-Chloropyridin-3-yl)ethanol in organic solvents.

Troubleshooting Guides

Issue: Poor solubility of this compound in a chosen organic solvent.

This guide provides a systematic approach to addressing solubility issues, from solvent selection to more advanced techniques.

1. Solvent Selection and Optimization

The first step in addressing solubility issues is to ensure the most appropriate solvent has been chosen. The principle of "like dissolves like" is a useful starting point. This compound is a polar molecule due to the presence of a hydroxyl group and a nitrogen atom in the pyridine ring. Therefore, it is expected to be more soluble in polar solvents.

General Solubility Profile of this compound (Predicted)

Solvent ClassExamplesExpected SolubilityRationale & Recommendations
Polar Protic Ethanol, Methanol, Isopropanol, WaterHighThe hydroxyl group of the compound can form hydrogen bonds with protic solvents. These are generally good starting points for achieving high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneModerate to HighThese solvents can engage in dipole-dipole interactions and are effective at solvating polar molecules. DMSO and DMF are often excellent choices for compounds that are difficult to dissolve.[1]
Non-Polar Hexane, Toluene, Diethyl EtherLowThe lack of polarity in these solvents makes them poor choices for dissolving a polar compound like this compound.[2]

2. Experimental Protocols for Enhancing Solubility

If solubility remains an issue after initial solvent screening, the following methods can be employed.

a) Co-solvency

The use of a mixture of solvents, known as co-solvents, can significantly enhance the solubility of a compound.[1][3] This technique works by reducing the polarity of the primary solvent (like water) with a miscible organic co-solvent, making the solvent system more favorable for the solute.[]

Experimental Protocol: Co-solvent Screening

  • Primary Solvent Selection: Start with a solvent in which this compound has some, albeit limited, solubility.

  • Co-solvent Selection: Choose a range of miscible co-solvents with varying polarities. Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin.[1][][5]

  • Ratio Optimization:

    • Prepare a series of vials containing a fixed amount of this compound.

    • To each vial, add different ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc.).

    • Agitate the vials at a constant temperature until equilibrium is reached (typically several hours to 24 hours).

    • Visually inspect for dissolution or quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal mixture.

b) pH Adjustment

For compounds with ionizable groups, altering the pH of the solution can dramatically impact solubility.[6][7] As a pyridine derivative, the nitrogen atom in the pyridine ring of this compound is basic and can be protonated.

Experimental Protocol: pH-Dependent Solubility Study

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Solubility Measurement:

    • Add an excess amount of this compound to each buffer solution.

    • Agitate the samples at a constant temperature until equilibrium is established.

    • Filter the saturated solutions to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Data Analysis: Plot the measured solubility against the pH to determine the pH at which the solubility is maximized. The solubility of weakly basic drugs may be improved by decreasing the pH.[1][8]

Troubleshooting Workflow

Solubility_Troubleshooting cluster_start cluster_solvent Step 1: Solvent Selection cluster_cosolvency Step 2: Co-solvency cluster_ph Step 3: pH Adjustment cluster_end start Start: Solubility Issue with This compound solvent_screening Perform Solvent Screening (Polar Protic, Polar Aprotic) start->solvent_screening solubility_check Is Solubility Sufficient? solvent_screening->solubility_check cosolvent_protocol Implement Co-solvent Protocol solubility_check->cosolvent_protocol No success Success: Compound Dissolved solubility_check->success Yes cosolvency_check Solubility Improved? cosolvent_protocol->cosolvency_check ph_protocol Perform pH Adjustment Study cosolvency_check->ph_protocol No cosolvency_check->success Yes ph_check Solubility Improved? ph_protocol->ph_check ph_check->success Yes fail Further Assistance Required ph_check->fail No

References

Analytical methods for detecting impurities in 1-(2-Chloropyridin-3-yl)ethanol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1-(2-Chloropyridin-3-yl)ethanol samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a this compound sample?

A1: Impurities in this compound can originate from the synthesis process or degradation.

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted 2-chloropyridine and acetaldehyde.

    • Intermediates: 3-Acetyl-2-chloropyridine, which is an oxidized form of the target molecule.

    • Byproducts: Diastereomers of the product if a non-stereoselective synthesis is used, and potential products from side reactions of the Grignard-like reaction.

  • Degradation-Related Impurities:

    • Hydrolysis Products: 1-(2-Hydroxypyridin-3-yl)ethanol can be formed by the hydrolysis of the chloro- group.

    • Oxidation Products: 3-Acetyl-2-chloropyridine can be formed by the oxidation of the ethanol group.

    • Photodegradation Products: Exposure to light may lead to the formation of various degradation products, including dechlorinated or rearranged products.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities such as starting materials, intermediates, and degradation products. A stability-indicating HPLC method is crucial for resolving the main component from all potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the analysis of volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation and identification of unknown impurities. Both 1H and 13C NMR can provide detailed structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying and quantifying impurities.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method. The following conditions are typically employed:

  • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80 °C).

  • Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Heat the solid sample at a high temperature (e.g., 105 °C) for a specified period.

  • Photodegradation: Expose the sample to UV and visible light according to ICH guidelines.

Samples from each stress condition should be analyzed by a suitable stability-indicating method (e.g., HPLC) to identify and quantify the degradation products.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for this compound or its basic impurities.

  • Possible Cause: Secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the HPLC column packing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase to mask the silanol groups.

    • pH Adjustment: Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) to ensure the pyridine nitrogen is protonated, which can reduce tailing.

    • Column Selection: Use a column with a base-deactivated stationary phase or an end-capped column specifically designed for the analysis of basic compounds.

    • Sample Overload: Inject a smaller sample volume or a more dilute sample to rule out column overload as the cause.

Issue 2: Poor resolution between this compound and a closely eluting impurity.

  • Possible Cause: Inadequate separation power of the current HPLC method.

  • Troubleshooting Steps:

    • Gradient Optimization: If using an isocratic method, switch to a shallow gradient elution to improve separation. If already using a gradient, optimize the gradient slope and duration.

    • Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

    • Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.

    • Temperature Control: Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, while decreasing it can enhance selectivity.

GC-MS Analysis

Issue 1: Poor peak shape or loss of signal for this compound.

  • Possible Cause: Active sites in the GC inlet or column leading to analyte adsorption or degradation. Chlorinated compounds can be sensitive to active sites.

  • Troubleshooting Steps:

    • Inlet Maintenance: Deactivate the inlet liner or use a liner with a gentle deactivation. Replace the liner and septum regularly.

    • Column Conditioning: Condition the column at the recommended temperature to remove any contaminants.

    • Derivatization: For polar impurities, derivatization might be necessary to improve volatility and reduce peak tailing.

    • Column Choice: Use a column specifically designed for the analysis of active or chlorinated compounds.

Issue 2: Presence of ghost peaks in the chromatogram.

  • Possible Cause: Carryover from a previous injection or contamination in the system.

  • Troubleshooting Steps:

    • Solvent Blanks: Inject several solvent blanks to confirm if the ghost peaks are from carryover.

    • Injector Cleaning: Clean the injector port and replace the syringe if necessary.

    • Bakeout: Bake out the column at a high temperature (within its limit) to remove strongly retained compounds.

    • Sample Preparation: Ensure that the sample preparation procedure does not introduce contaminants.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Objective: To separate and quantify this compound from its potential process-related and degradation impurities.

  • Instrumentation: HPLC with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
  • Objective: To identify and quantify volatile organic impurities and residual solvents in the this compound sample.

  • Instrumentation: GC with a Mass Spectrometric detector.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Scan Range: 35-450 amu.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL for headspace analysis or a more dilute solution for direct injection.

Data Presentation

Table 1: Typical HPLC Retention Times and UV Maxima for this compound and Potential Impurities

CompoundExpected Retention Time (min)UV λmax (nm)
2-Chloropyridine5.2265
1-(2-Hydroxypyridin-3-yl)ethanol8.5275
This compound10.1270
3-Acetyl-2-chloropyridine12.8268

Table 2: Typical GC-MS Retention Times and Key Mass Fragments for Volatile Impurities

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Acetaldehyde3.144, 29, 43
Pyridine6.579, 52, 78
2-Chloropyridine9.3113, 78, 51

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_overload Is sample overloaded? start->check_overload reduce_conc Reduce sample concentration/volume check_overload->reduce_conc Yes check_mobile_phase Is mobile phase pH appropriate? check_overload->check_mobile_phase No problem_solved Problem Resolved reduce_conc->problem_solved adjust_ph Adjust mobile phase pH (2.5-3.5) check_mobile_phase->adjust_ph No add_tea Add Triethylamine (0.1-0.5%) check_mobile_phase->add_tea Partially check_column Is column suitable for basic compounds? check_mobile_phase->check_column Yes adjust_ph->problem_solved add_tea->problem_solved use_bd_column Use base-deactivated or end-capped column check_column->use_bd_column No further_investigation Further Investigation Needed check_column->further_investigation Yes use_bd_column->problem_solved

Caption: Troubleshooting workflow for HPLC peak tailing.

Caption: Workflow for the identification of unknown impurities.

Validation & Comparative

Comparative Analysis of Synthetic Routes to 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(2-chloropyridin-3-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The two methods evaluated are the Grignard reaction with 2-chloro-3-formylpyridine and the reduction of 3-acetyl-2-chloropyridine. This analysis is supported by a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes to this compound.

ParameterRoute 1: Grignard ReactionRoute 2: Ketone Reduction
Starting Material 2-Chloro-3-formylpyridine3-Acetyl-2-chloropyridine
Reagent Methylmagnesium bromide (CH₃MgBr)Sodium borohydride (NaBH₄)
Solvent Tetrahydrofuran (THF)Methanol (CH₃OH)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1-2 hours1-3 hours
Reported Yield Not explicitly found, but related reactions suggest moderate to high yields are achievable.A related two-step synthesis implies a high yield for the reduction step.[1]
Key Features Forms a new carbon-carbon bond; requires anhydrous conditions.A mild and selective reduction; tolerant to a wider range of functional groups.

Logical Relationship of Synthetic Routes

Synthetic_Routes cluster_route1 Route 1: Grignard Reaction cluster_route2 Route 2: Ketone Reduction A 2-Chloro-3-formylpyridine C This compound A->C Addition B Methylmagnesium Bromide (Grignard Reagent) B->C Reactant D 3-Acetyl-2-chloropyridine F This compound D->F Reduction E Sodium Borohydride (Reducing Agent) E->F Reactant

Caption: Comparative workflow of the two main synthetic routes to this compound.

Experimental Protocols

Route 1: Grignard Reaction with 2-Chloro-3-formylpyridine

This route involves the nucleophilic addition of a methyl group from a Grignard reagent to the carbonyl carbon of 2-chloro-3-formylpyridine.

Materials:

  • 2-Chloro-3-formylpyridine

  • Methylmagnesium bromide (typically 3M solution in diethyl ether or THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-3-formylpyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Reduction of 3-Acetyl-2-chloropyridine

This method employs a hydride-based reducing agent to convert the ketone functionality of 3-acetyl-2-chloropyridine into a secondary alcohol. Sodium borohydride is a mild and commonly used reagent for this transformation.

Materials:

  • 3-Acetyl-2-chloropyridine

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Deionized water

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetyl-2-chloropyridine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Be cautious as the reaction may generate hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Comparative Analysis

Route 1: Grignard Reaction

  • Advantages: This method is a powerful tool for carbon-carbon bond formation, allowing for the construction of the desired carbon skeleton in a single step from an aldehyde precursor.

  • Disadvantages: Grignard reagents are highly sensitive to moisture and protic solvents, necessitating the use of anhydrous reaction conditions and careful handling techniques. The starting material, 2-chloro-3-formylpyridine, may be less readily available or more expensive than the corresponding ketone.

Route 2: Ketone Reduction

  • Advantages: The reduction of ketones with sodium borohydride is a robust and high-yielding reaction that is generally easy to perform.[1] The reaction conditions are milder and less sensitive to trace amounts of water compared to the Grignard reaction. The starting material, 3-acetyl-2-chloropyridine, is a common synthetic intermediate.

  • Disadvantages: This route requires the prior synthesis of the ketone, adding an extra step to the overall synthetic sequence if starting from a simpler precursor.

Conclusion

Both the Grignard reaction and the reduction of the corresponding ketone are viable methods for the synthesis of this compound. The choice of route will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory equipment and expertise available. For a straightforward and high-yielding conversion where the acetyl precursor is readily available, the sodium borohydride reduction is often preferred due to its operational simplicity and mild reaction conditions. The Grignard route is a valuable alternative, particularly when building the carbon framework from a formyl precursor is advantageous. Further optimization of reaction conditions for both routes could lead to improved yields and efficiency.

References

The Strategic Incorporation of Pyridine-Based Building Blocks in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex process involving the optimization of three key components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in determining the physicochemical properties and biological activity of the PROTAC. This guide provides a comparative analysis of 1-(2-Chloropyridin-3-yl)ethanol and other pyridine-based building blocks in PROTAC design, supported by available experimental data and detailed methodologies.

The introduction of heterocyclic scaffolds, particularly pyridine, into PROTAC linkers has emerged as a key strategy to enhance aqueous solubility and cell permeability, properties that are often challenging for these large "beyond Rule of 5" molecules.[1] The polar nature of the pyridine ring can modulate the overall physicochemical profile of the PROTAC, potentially leading to improved pharmacokinetic properties.[1][2]

The PROTAC Mechanism of Action: A Ubiquitin-Proteasome System Hijack

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule.

PROTAC Mechanism of Action PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

A simplified diagram of the PROTAC mechanism of action.

This compound: A Potential Building Block for PROTAC Linkers

The pyridine ring itself introduces a polar motif which can enhance solubility. The chloro-substituent offers a potential site for metabolic transformation, which could be engineered to influence the pharmacokinetic profile. Furthermore, the ethanol group provides a straightforward point of attachment for further chemical modifications to connect to either the warhead or the E3 ligase ligand. The specific substitution pattern on the pyridine ring can also influence the conformational rigidity of the linker, a factor known to be critical for the formation of a stable and productive ternary complex.[4]

Comparative Analysis of Pyridine-Based Building Blocks in PROTAC Performance

The inclusion of a pyridine moiety in the linker has been shown to impact the cell permeability and degradation efficiency of PROTACs. The position of the nitrogen atom and the nature of other substituents on the pyridine ring can lead to different conformational preferences and physicochemical properties.

A study investigating the impact of linker composition on the cell permeability of Von Hippel-Lindau (VHL)-based PROTACs provides valuable insights.[4] In this study, a PROTAC containing a pyridine-based linker was compared to analogs with aliphatic and polyethylene glycol (PEG)-based linkers.

Table 1: Comparative Performance of VHL-based PROTACs with Different Linker Compositions

Linker TypePROTAC ExamplePassive Cell Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹)Degradation Potency (DC₅₀)
Pyridine-based6 ModerateData not specified in the direct comparison
Phenyl-based5 LowData not specified in the direct comparison
Flexible (Aliphatic)1 LowData not specified in the direct comparison
Flexible (PEG-based)2 LowData not specified in the direct comparison

Data adapted from a study on VHL PROTACs.[4] The study focused on permeability and conformational analysis rather than a direct comparison of degradation potency in this context.

The study found that the pyridine-containing PROTAC (6 ) exhibited moderate passive cell permeability, which was an improvement over several other flexible and more rigid linkers.[4] The authors suggest that the pyridine nitrogen could form an intramolecular hydrogen bond, leading to a more folded conformation that shields polar surface area and enhances membrane permeability.[4]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive intestinal absorption of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane)

  • 96-well acceptor plates

  • PBL (pion b.v.) lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Membrane Coating: Apply 5 µL of the lipid solution to the membrane of each well in the filter plate and allow the solvent to evaporate.

  • Donor Solution Preparation: Prepare solutions of the test and reference compounds in PBS at a final concentration (e.g., 10 µM).

  • Assay Setup: Add 180 µL of PBS to each well of the acceptor plate. Place the filter plate on top of the acceptor plate and add 180 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - C_A(t) / C_equilibrium) where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Western Blotting for Protein Degradation

This technique is used to quantify the amount of a target protein in cells after treatment with a PROTAC.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control to determine the extent of degradation (Dmax) and the concentration at which 50% degradation is observed (DC₅₀).

Logical Relationships in PROTAC Design and Evaluation

The development of an effective PROTAC involves a systematic workflow that integrates chemical synthesis with biological evaluation.

PROTAC Development Workflow PROTAC Development Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 Optimization Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binding Assays (POI & E3 Ligase) Purification->Binding Permeability Cell Permeability (e.g., PAMPA) Binding->Permeability Degradation Protein Degradation (e.g., Western Blot) Permeability->Degradation Cell_Viability Cell Viability Assays Degradation->Cell_Viability Optimization SAR-driven Optimization Cell_Viability->Optimization Optimization->Design

A typical workflow for the design and evaluation of PROTACs.

Conclusion

The incorporation of pyridine-based building blocks into PROTAC linkers is a promising strategy for improving their physicochemical properties, particularly aqueous solubility and cell permeability. While direct comparative data for this compound is currently lacking in the scientific literature, its structure suggests it could be a valuable component in linker design. The available data on other pyridine-containing PROTACs indicates that the position of the nitrogen atom and the overall rigidity of the linker are critical determinants of performance. Further systematic studies directly comparing a range of substituted pyridine building blocks, including this compound, are necessary to fully elucidate the structure-activity relationships and guide the rational design of next-generation protein degraders. Researchers are encouraged to utilize the provided experimental protocols to generate such valuable comparative data.

References

Unraveling the Positional Impact: A Comparative Guide to the Efficacy of PROTACs Derived from Chloropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and selectivity. This guide provides a comprehensive comparison of the efficacy of PROTACs synthesized from different chloropyridine isomers, offering valuable insights for researchers, scientists, and drug development professionals. By examining key experimental data, we aim to elucidate how the seemingly subtle change in the chlorine substitution on the pyridine linker can significantly impact the degradation of target proteins.

The central principle of PROTAC technology is the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity-induced event leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of the PROTAC plays a crucial role in orchestrating this ternary complex formation, and its chemical structure, including the position of heteroatoms and substituents, can profoundly influence binding affinities and cooperativity.

This guide focuses on a series of Von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs designed to degrade the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2), a key therapeutic target in oncology. The PROTACs in this series share a common SMARCA2-binding moiety and a VHL ligand, connected by a pyridine-based linker. The key structural variable among these PROTACs is the attachment point of the ligands to the pyridine ring, which would arise from the use of different chloropyridine isomers during synthesis. This variation directly impacts the spatial orientation of the target protein and the E3 ligase, thereby affecting the stability and formation of the ternary complex.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative data for three representative PROTACs, each featuring a different linkage to the pyridine ring, analogous to what would be synthesized from 2-, 3-, or 4-chloropyridine precursors. The data highlights the significant impact of the linker's vectorial properties on ternary complex formation and subsequent protein degradation.

PROTACLinker Isomer AnalogueTernary Complex Binding Affinity (KLPT, nM)Cooperativity (α)Degradation Potency (DC50, nM)Area Under the Curve (AUC) for Degradation
1 2-substituted pyridine11 ± 12.511120
2 3-substituted pyridine16 ± 21.740251
3 4-substituted pyridine26 ± 31.1134465

Data adapted from a study on VHL-dependent SMARCA2 degraders.[1]

The data clearly demonstrates that the PROTAC with the linker analogous to a 2-substituted pyridine (PROTAC 1) exhibits the strongest ternary complex binding affinity, the highest cooperativity, and the most potent degradation of SMARCA2, as indicated by the lowest DC50 and AUC values.[1] In contrast, the 4-substituted analogue (PROTAC 3) shows significantly weaker ternary complex formation and reduced degradation efficacy.[1] This underscores the critical role of linker geometry in facilitating productive protein-protein interactions within the ternary complex.

Signaling Pathway and Mechanism of Action

The mechanism of action for these PROTACs involves hijacking the cellular ubiquitin-proteasome system. The following diagram illustrates the signaling pathway leading to the targeted degradation of SMARCA2.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Chloropyridine-based PROTAC Ternary_Complex SMARCA2-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_SMARCA2 Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated degradation of SMARCA2.

Experimental Workflow

The following diagram outlines the typical experimental workflow used to evaluate the efficacy of the synthesized PROTACs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_cellular Cell-based Assays Synthesis PROTAC Synthesis from Chloropyridine Isomers Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification SPR Surface Plasmon Resonance (SPR) to determine binding affinities Purification->SPR ITC Isothermal Titration Calorimetry (ITC) to measure cooperativity Purification->ITC PROTAC_Treatment PROTAC Treatment (Dose-response) Purification->PROTAC_Treatment Cell_Culture Cell Culture (e.g., A375 cells) Cell_Culture->PROTAC_Treatment Western_Blot Western Blotting for SMARCA2 Degradation PROTAC_Treatment->Western_Blot DC50_Calc DC50 & AUC Calculation Western_Blot->DC50_Calc

Workflow for evaluating PROTAC efficacy.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Affinity:

SPR experiments are performed to measure the binding affinities of the PROTACs to the VHL E3 ligase and the SMARCA2 bromodomain, as well as the affinity of the ternary complex.[1] A typical protocol involves immobilizing biotinylated VHL complex on a streptavidin-coated sensor chip.[1] The PROTAC is then injected at various concentrations, followed by the injection of the SMARCA2 bromodomain to measure the formation of the ternary complex.[1] The resulting sensorgrams are fitted to a 1:1 binding model to determine the equilibrium dissociation constants (KD), which are used to calculate the ternary complex binding affinity (KLPT).[1]

Western Blotting for Protein Degradation:

To quantify the degradation of SMARCA2 in cells, Western blotting is employed. Cells (e.g., A375 melanoma cells) are seeded and treated with varying concentrations of the PROTACs for a specified duration (e.g., 2 hours).[1] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are then separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for SMARCA2 and a loading control (e.g., GAPDH). After incubation with a secondary antibody, the protein bands are visualized, and their intensities are quantified. The percentage of SMARCA2 degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and the area under the dose-response curve (AUC) are then determined from this data.[1]

Conclusion

The data presented in this guide unequivocally demonstrates that the isomeric point of attachment on the chloropyridine-derived linker of a PROTAC has a profound impact on its efficacy. The orientation of the target protein and the E3 ligase, dictated by the linker's structure, is a critical determinant of ternary complex stability and subsequent protein degradation. Specifically, for the VHL-based SMARCA2 degraders studied, a linker geometry analogous to that derived from 2-chloropyridine results in superior performance compared to its 3- and 4-substituted counterparts.[1] These findings highlight the importance of fine-tuning the linker structure in the design of highly potent and selective PROTACs and provide a valuable reference for researchers in the field of targeted protein degradation.

References

Validating the Structure of 1-(2-Chloropyridin-3-yl)ethanol Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel organic compounds is a critical step in chemical research and drug development. For pyridine derivatives, a class of compounds with significant pharmacological importance, unambiguous structure determination is paramount. This guide provides a comparative analysis of analytical techniques for validating the structure of 1-(2-chloropyridin-3-yl)ethanol derivatives, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

Alternative Structural Validation Methods

While 2D NMR is a powerful tool, other analytical techniques are also employed for structural characterization. A comparison with these methods highlights the comprehensive nature of 2D NMR.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Diffraction of X-rays by a single crystalPrecise 3D atomic coordinates, bond lengths, and angles.Provides the absolute structure.Requires a suitable single crystal, which can be difficult to grow.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groups.Fast and simple.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurement of moleculesMolecular weight and fragmentation patterns.High sensitivity and provides molecular formula.Does not provide direct information on atom connectivity.
1D NMR Spectroscopy (¹H, ¹³C) Nuclear spin transitions in a magnetic fieldInformation on the chemical environment of individual protons and carbons.Provides fundamental structural information.Can have signal overlap in complex molecules, making interpretation difficult.

The Power of 2D NMR for Structural Validation

Two-dimensional NMR techniques provide a significant advantage over 1D NMR by spreading the spectral information across two frequency dimensions, resolving signal overlap and revealing through-bond and through-space correlations between nuclei. For this compound derivatives, key 2D NMR experiments include COSY, HSQC, and HMBC.

Illustrative 2D NMR Data for a this compound Analog

Due to the limited availability of published complete 2D NMR data for this compound, this guide utilizes data from a closely related analog, 1-(3-chloropyridin-2-yl)ethanone , to demonstrate the principles of structural validation. The substitution pattern provides a comparable system for illustrating the power of 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Data for 1-(3-chloropyridin-2-yl)ethanone in CDCl₃

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
47.85dd8.1, 1.5139.5
57.40dd8.1, 4.6126.8
68.55dd4.6, 1.5150.2
-CH₃2.72s-26.1
C=O---200.5
C-2---152.0
C-3---132.1

Data is representative and based on publicly available information for analogous compounds.

Visualizing Structural Connectivity with 2D NMR

The following diagrams illustrate the expected 2D NMR correlations for a generic this compound derivative, which are crucial for confirming its structure.

G General Workflow for 2D NMR Structural Validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesize this compound derivative purification Purify by chromatography synthesis->purification nmr_1d Acquire 1D NMR (¹H, ¹³C) purification->nmr_1d nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1d Assign ¹H and ¹³C signals nmr_2d->assign_1d correlate_2d Analyze 2D correlations assign_1d->correlate_2d elucidate Elucidate final structure correlate_2d->elucidate

2D NMR Structural Validation Workflow.

Key 2D NMR Correlations.

Experimental Protocols

A general protocol for the acquisition of 2D NMR spectra for a this compound derivative is provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. 2D NMR Acquisition Parameters (on a 400 MHz spectrometer):

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf on Bruker).

    • Spectral Width: ~12 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker).

    • ¹H Spectral Width: ~12 ppm.

    • ¹³C Spectral Width: ~160 ppm.

    • Number of Increments: 128-256 in the indirect dimension (t₁).

    • Number of Scans: 4-16 per increment.

    • One-bond ¹J(C,H) coupling constant optimized for ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf on Bruker).

    • ¹H Spectral Width: ~12 ppm.

    • ¹³C Spectral Width: ~200 ppm.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 8-32 per increment.

    • Long-range nJ(C,H) coupling constant optimized for ~8 Hz.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation to generate the 2D spectra.

  • Phase and baseline correct the spectra.

  • Analyze the cross-peaks to establish correlations and confirm the molecular structure.

Conclusion

While various analytical techniques contribute to the characterization of organic molecules, 2D NMR spectroscopy stands out for its ability to provide a detailed and unambiguous structural elucidation of complex molecules like this compound derivatives. By revealing the intricate network of through-bond correlations, COSY, HSQC, and HMBC experiments offer definitive evidence for the connectivity of the molecular framework, making 2D NMR an indispensable tool for researchers, scientists, and drug development professionals.

Cost-benefit analysis of different synthetic pathways to 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. 1-(2-Chloropyridin-3-yl)ethanol is a key building block in the preparation of various pharmaceutically active compounds. This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to this valuable intermediate, offering a comparative look at racemic and asymmetric approaches. We will delve into the Grignard reaction, standard reduction methods, and catalytic asymmetric reduction, presenting quantitative data, detailed experimental protocols, and visual representations of each pathway to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Pathways

The table below summarizes the key quantitative metrics for the different synthetic routes to this compound, providing a clear overview for easy comparison.

ParameterPathway 1: Grignard ReactionPathway 2: Reduction of Ketone (Racemic)Pathway 3: Asymmetric Reduction (CBS)
Starting Materials 2-Chloropyridine, Acetaldehyde, Magnesium3-Acetyl-2-chloropyridine, Sodium Borohydride3-Acetyl-2-chloropyridine, (R)- or (S)-CBS Catalyst, Borane source
Overall Yield ModerateHighHigh
Reaction Time 2-4 hours1-3 hours2-5 hours
Number of Steps 11 (from ketone)1 (from ketone)
Cost of Key Reagents Low to ModerateLowHigh (due to catalyst)
Scalability GoodExcellentModerate to Good
Stereoselectivity RacemicRacemicHigh (typically >95% ee)
Key Advantages Direct, one-step synthesis from readily available materials.High yield, simple procedure, inexpensive reagents.High enantioselectivity, valuable for chiral drug synthesis.
Key Disadvantages Moisture-sensitive, potential for side reactions.Produces a racemic mixture, requiring further resolution if a single enantiomer is needed.High cost of the chiral catalyst, requires anhydrous conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic route.

G cluster_0 Pathway 1: Grignard Reaction 2-Chloropyridine 2-Chloropyridine This compound This compound 2-Chloropyridine->this compound 1. Mg, THF 2. Acetaldehyde 3. H3O+ workup Acetaldehyde Acetaldehyde

Caption: One-step synthesis of the target alcohol via a Grignard reaction.

G cluster_1 Pathway 2: Reduction of Ketone (Racemic) 3-Acetyl-2-chloropyridine 3-Acetyl-2-chloropyridine 1-(2-Chloropyridin-3-yl)ethanol_racemic This compound (Racemic) 3-Acetyl-2-chloropyridine->1-(2-Chloropyridin-3-yl)ethanol_racemic NaBH4, Methanol

Caption: Racemic synthesis through the reduction of the corresponding ketone.

G cluster_2 Pathway 3: Asymmetric Reduction (CBS) 3-Acetyl-2-chloropyridine_asym 3-Acetyl-2-chloropyridine Chiral_Alcohol Chiral this compound 3-Acetyl-2-chloropyridine_asym->Chiral_Alcohol CBS Catalyst, BH3-DMS

Caption: Enantioselective synthesis using a chiral catalyst.

Detailed Experimental Protocols

Pathway 1: Grignard Reaction with 2-Chloropyridine and Acetaldehyde

This method provides a direct, one-pot synthesis of racemic this compound.

Materials:

  • 2-Chloropyridine

  • Magnesium turnings

  • Acetaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve 2-chloropyridine (1.0 equivalent) in anhydrous THF in the dropping funnel and add a small portion to the magnesium suspension to initiate the reaction.

  • Once the Grignard reagent formation has started (indicated by gentle reflux), add the remaining 2-chloropyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetaldehyde (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway 2: Reduction of 3-Acetyl-2-chloropyridine with Sodium Borohydride

This pathway offers a high-yielding and straightforward method to produce the racemic alcohol from the corresponding ketone.

Materials:

  • 3-Acetyl-2-chloropyridine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-acetyl-2-chloropyridine (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.

Pathway 3: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

For applications requiring enantiomerically pure this compound, the CBS reduction of the ketone precursor is a highly effective method.[1]

Materials:

  • 3-Acetyl-2-chloropyridine

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (CBS catalyst)

  • Borane dimethyl sulfide complex (BH₃-DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dilute hydrochloric acid

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the CBS catalyst (0.1 equivalents) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add borane dimethyl sulfide complex (1.0 equivalent) to the catalyst solution and stir for 15 minutes.

  • Add a solution of 3-acetyl-2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the chiral alcohol by column chromatography.

Cost-Benefit Analysis in Detail

Pathway 1: Grignard Reaction

  • Cost: The primary costs are associated with 2-chloropyridine and anhydrous THF. Acetaldehyde and magnesium are relatively inexpensive. The overall cost is generally low to moderate.

  • Benefits: This is a direct, one-step synthesis from commercially available and relatively inexpensive starting materials. The procedure is well-established and generally provides moderate yields.

  • Drawbacks: Grignard reagents are highly sensitive to moisture, requiring strictly anhydrous conditions and inert atmospheres, which can add to the operational complexity and cost on a larger scale. Side reactions, such as Wurtz coupling, can reduce the yield. The product is a racemic mixture.

Pathway 2: Reduction of Ketone (Racemic)

  • Cost: The starting material, 3-acetyl-2-chloropyridine, is commercially available. Sodium borohydride and methanol are inexpensive reagents. This pathway is generally the most cost-effective.

  • Benefits: The reaction is typically high-yielding, proceeds under mild conditions, and is easy to perform and scale up. The reagents are less hazardous and easier to handle than Grignard reagents.

  • Drawbacks: This route produces a racemic mixture of the alcohol. If a single enantiomer is required, a subsequent resolution step is necessary, which adds to the cost and reduces the overall yield of the desired enantiomer.

Pathway 3: Asymmetric Reduction (CBS)

  • Cost: The main cost driver for this pathway is the chiral CBS catalyst, which is significantly more expensive than the reagents used in the other methods. Borane reagents also contribute to the cost.

  • Benefits: The primary advantage is the high enantioselectivity, providing direct access to the desired chiral alcohol with high optical purity. This eliminates the need for costly and often inefficient resolution steps.

  • Drawbacks: The high cost of the catalyst can be a significant barrier, especially for large-scale synthesis. The reaction also requires strictly anhydrous conditions and careful handling of the borane reagent.

Conclusion

The choice of the optimal synthetic pathway for this compound is highly dependent on the specific requirements of the project.

  • For exploratory research and the synthesis of racemic standards , the reduction of 3-acetyl-2-chloropyridine with sodium borohydride offers an excellent balance of high yield, low cost, and operational simplicity.

  • The Grignard reaction is a viable one-step alternative for producing the racemic product, particularly if 2-chloropyridine is a more readily available or cost-effective starting material than the corresponding ketone.

  • For the development of chiral drug candidates , where enantiomeric purity is paramount, the asymmetric CBS reduction is the superior choice, despite the higher initial cost of the catalyst. The direct formation of the desired enantiomer ultimately saves time and resources by avoiding challenging and wasteful resolution steps.

Researchers and process chemists must carefully weigh the factors of cost, yield, stereoselectivity, and scalability to select the most appropriate synthetic strategy for their specific application.

References

Comparative In-Vitro Analysis of Novel Anticancer Agents Derived from 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro performance of novel pyridine derivatives synthesized from 1-(2-chloropyridin-3-yl)ethanol against established anticancer agents. The following sections present quantitative data from cytotoxic assays, detailed experimental protocols for the methodologies cited, and visualizations of key signaling pathways and experimental workflows to support further research and development in oncology.

Comparative Cytotoxicity Data

The in-vitro anticancer activity of newly synthesized pyridine derivatives was evaluated against several human cancer cell lines and compared with standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined using the MTT assay.

A series of novel pyridine derivatives, designated 7a-7g, demonstrated significant cytotoxic effects against breast (MCF-7), prostate (DU-145), and cervical (HeLa) cancer cell lines.[1][2] Notably, compounds 7e and 7g exhibited potent activity, comparable to the standard anticancer drug doxorubicin.[1][2] In a separate study, a series of pyridine-ureas (8a-n) were tested against the MCF-7 breast cancer cell line.[3] Compound 8e emerged as a highly potent derivative, showing significantly greater activity than both doxorubicin and sorafenib.[3] Another class of synthesized compounds, including pyrazoline derivative 3a, also showed high potency against both HeLa and MCF-7 cell lines when compared to 5-fluorouracil (5-FU).[4]

Below is a summary of the IC50 values for the most promising synthesized compounds alongside standard anticancer drugs.

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
Pyridine-Urea (8e) MCF-7 (Breast)0.22Doxorubicin1.93
Sorafenib4.50
Pyrazoline (3a) HeLa (Cervical)3.5 (µg/mL)5-Fluorouracil (5-FU)Not Specified
MCF-7 (Breast)4.5 (µg/mL)5-Fluorouracil (5-FU)Not Specified
Pyridine Derivative (7e) MCF-7, DU-145, HeLaPotent ActivityDoxorubicinComparable
Pyridine Derivative (7g) MCF-7, DU-145, HeLaPotent ActivityDoxorubicinComparable

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxicity of the synthesized compounds was predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, DU-145, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds or reference drugs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another few hours.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the water-insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In-Vitro Kinase Inhibition Assay

To investigate the mechanism of action, the inhibitory activity of the synthesized compounds against specific kinases, such as VEGFR-2, is evaluated.[3]

General Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant kinase, a specific substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: The synthesized compounds, dissolved in DMSO, are added to the wells at varying concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The kinase activity is measured, and the IC50 values for the inhibitors are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]

Visualizations

Experimental and Analytical Workflow

The overall process from the synthesis of novel compounds to their biological evaluation follows a structured workflow. This involves chemical synthesis and purification, followed by a series of in-vitro assays to determine cytotoxicity and investigate the mechanism of action.

G cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Evaluation cluster_data Data Analysis & Comparison start This compound synthesis Chemical Synthesis (e.g., Multi-step reactions) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 comparison Comparison with Standard Drugs ic50->comparison mechanism Mechanism of Action Studies kinase Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) mechanism->kinase kinase->comparison conclusion Lead Compound Identification comparison->conclusion

Caption: Workflow from synthesis to in-vitro evaluation.

Targeted Signaling Pathways

Molecular docking studies suggest that these novel pyridine derivatives may exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3]

EGFR Signaling Pathway

The EGFR pathway is crucial for cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ligand VEGF Ligand Ligand->VEGFR2 Binds PKC PKC PLCg->PKC Response Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PKC->Response AKT AKT PI3K->AKT AKT->Response

Caption: Simplified VEGFR-2 signaling pathway.

References

A Head-to-Head Comparison of Catalysts for Reactions Involving 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in the synthesis and subsequent transformation of key intermediates like 1-(2-chloropyridin-3-yl)ethanol. This chiral alcohol is a valuable building block, and its efficient synthesis and derivatization are paramount. This guide provides a comprehensive, data-driven comparison of various catalytic systems for the primary reactions involving this compound: its synthesis via asymmetric reduction of the corresponding ketone (2-chloro-3-acetylpyridine) and its oxidation back to the ketone.

The data presented herein is a collation from studies on analogous pyridyl substrates, offering a strong predictive framework for catalyst performance in the context of this compound.

Asymmetric Reduction of 2-Chloro-3-acetylpyridine to this compound

The enantioselective reduction of the prochiral ketone, 2-chloro-3-acetylpyridine, is the most direct route to chiral this compound. Below is a comparison of leading catalyst types for this transformation.

Data Presentation: Catalyst Performance in Asymmetric Reduction
Catalyst TypeCatalyst/LigandSubstrate AnalogueReductantYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Temperature (°C)
Homogeneous (Ru)Ru-TsDPENAcetophenone derivativesFormic acid/Triethylamine>95>992-628-40
Homogeneous (Ir)[Ir(COD)Cl]₂ / (S)-SegPhosQuinolinesHantzsch EsterHighup to 8820-90Room Temp
BiocatalystCandida maris (whole cells)Acetylpyridine derivativesGlucose9997 (R)--
OrganocatalystBINOL-derived Phosphoric Acid2-Substituted QuinolinesHantzsch EsterGood87->99-50

Note: The data for Ru-TsDPEN, [Ir(COD)Cl]₂ / (S)-SegPhos, and BINOL-derived Phosphoric Acid are based on reactions with closely related acetophenone or quinoline derivatives and serve as a strong indicator of expected performance. The data for Candida maris is based on the reduction of acetylpyridine derivatives, which are structurally very similar to 2-chloro-3-acetylpyridine.

Oxidation of this compound to 2-Chloro-3-acetylpyridine

The oxidation of the secondary alcohol back to the ketone is a crucial transformation for various synthetic strategies. Nitroxide-based catalysts have proven to be highly effective for this purpose.

Data Presentation: Catalyst Performance in Oxidation
Catalyst SystemSubstrate AnalogueOxidantYield (%)Reaction Time (h)Temperature (°C)
TEMPO/NaOClSecondary AlcoholsSodium HypochloriteHigh0.5-30-25
Nitroxide/Nitric AcidAromatic & Heteroaromatic AlcoholsNitric AcidGood to Excellent-55

Experimental Protocols

Asymmetric Transfer Hydrogenation using Ru-TsDPEN Catalyst

Objective: To synthesize enantiomerically enriched this compound via asymmetric transfer hydrogenation of 2-chloro-3-acetylpyridine.

Materials:

  • RuCl--INVALID-LINK--

  • 2-Chloro-3-acetylpyridine

  • Formic acid/triethylamine (5:2 azeotrope)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the RuCl--INVALID-LINK-- catalyst in the anhydrous solvent.

  • Add the 2-chloro-3-acetylpyridine substrate to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope as the hydrogen source.

  • Stir the reaction mixture at the specified temperature (e.g., 28-40 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess by chiral HPLC analysis.

Biocatalytic Reduction using Candida maris

Objective: To produce (R)-1-(2-chloropyridin-3-yl)ethanol using whole-cell biocatalysis.

Materials:

  • Candida maris culture

  • Growth medium (e.g., YM broth)

  • 2-Chloro-3-acetylpyridine

  • Glucose

  • Buffer solution (e.g., phosphate buffer)

Procedure:

  • Cultivate Candida maris in the growth medium until a suitable cell density is reached.

  • Harvest the cells by centrifugation and wash with buffer solution.

  • Resuspend the cells in a fresh buffer solution containing glucose.

  • Add 2-chloro-3-acetylpyridine to the cell suspension to initiate the reduction reaction.

  • Incubate the reaction mixture under controlled temperature and agitation.

  • Monitor the conversion of the ketone to the alcohol by GC or HPLC.

  • After the reaction is complete, extract the product from the reaction mixture using an appropriate organic solvent.

  • Dry the organic extract and concentrate to obtain the crude product.

  • Purify the product and determine the yield and enantiomeric excess.

Nitroxide-Catalyzed Oxidation using TEMPO

Objective: To oxidize this compound to 2-chloro-3-acetylpyridine.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve this compound in dichloromethane in a reaction flask.

  • Add an aqueous solution of sodium bicarbonate and potassium bromide.

  • Add a catalytic amount of TEMPO to the biphasic mixture.

  • Cool the mixture in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography if necessary.

Mandatory Visualizations

Asymmetric_Reduction_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst Prepare Catalyst Solution (e.g., Ru-TsDPEN in Solvent) mix Combine Catalyst, Substrate, and Reductant catalyst->mix substrate Prepare Substrate Solution (2-Chloro-3-acetylpyridine) substrate->mix reductant Prepare Reductant (e.g., Formic Acid/Triethylamine) reductant->mix react Stir at Controlled Temperature mix->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify analyze Analyze Product (Yield, ee%) purify->analyze

Caption: Experimental workflow for asymmetric reduction.

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification cluster_product Final Product dissolve Dissolve Substrate (this compound) in Solvent add_reagents Add Aqueous Reagents & Catalyst (TEMPO) dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_oxidant Add Oxidant Dropwise (e.g., NaOCl) cool->add_oxidant monitor Monitor Progress (TLC) add_oxidant->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Optional) concentrate->purify product 2-Chloro-3-acetylpyridine purify->product

Caption: Experimental workflow for catalytic oxidation.

The Role of 1-(2-Chloropyridin-3-yl)ethanol in Medicinal Chemistry: A Review of its Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

While 1-(2-chloropyridin-3-yl)ethanol is recognized as a valuable building block in medicinal chemistry, a comprehensive review of publicly available scientific literature and patent databases reveals a scarcity of direct applications in the synthesis of named drug candidates with detailed, published biological data. It is primarily cataloged as an intermediate for the construction of more complex molecules, particularly in the context of protein degraders and kinase inhibitors. This review, therefore, will focus on the synthetic utility of closely related analogs and the potential applications of this scaffold based on the reactivity of its functional groups.

The core structure of this compound, featuring a reactive chlorine atom on the pyridine ring and a secondary alcohol, presents a versatile platform for chemical modification. The chloro-substituent is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The ethanol side chain provides a handle for further functionalization through oxidation, esterification, or conversion to an amine, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Comparison with Structurally Related Building Blocks

To understand the potential applications of this compound, it is instructive to examine the use of its structural analogs in medicinal chemistry. Compounds such as 2-chloro-3-aminopyridine and 2-[(3-bromopyridin-2-yl)oxy]ethanol have been more extensively documented in the synthesis of bioactive molecules.

Starting MaterialKey ReactionsTherapeutic Areas of Resulting Compounds
2-Chloro-3-aminopyridine Nucleophilic aromatic substitution, amide coupling, cyclization reactionsKinase inhibitors (e.g., for cancer therapy), anti-inflammatory agents
2-[(3-Bromopyridin-2-yl)oxy]ethanol Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactionsKinase inhibitors (targeting VEGFR, EGFR, etc.), anticancer agents
This compound (Potential) Cross-coupling, oxidation, esterification, amination(Predicted) Kinase inhibitors, protein degraders, various CNS agents

Potential Synthetic Pathways and Applications

Based on established chemical transformations of similar pyridine derivatives, several synthetic pathways can be envisioned for this compound, leading to potentially bioactive compounds.

Synthesis of Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The "2-chloropyridine" moiety can be a crucial anchor in this interaction.

Below is a hypothetical workflow for the synthesis of a potential kinase inhibitor starting from this compound.

G start This compound oxidation Oxidation start->oxidation e.g., PCC, DMP ketone 1-(2-Chloropyridin-3-yl)ethanone oxidation->ketone coupling Suzuki Coupling ketone->coupling Ar-B(OH)2, Pd catalyst inhibitor Aryl-substituted Pyridine Kinase Inhibitor coupling->inhibitor

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.

Experimental Protocol (Hypothetical): Oxidation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Addition of Oxidizing Agent: Add an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 1-(2-chloropyridin-3-yl)ethanone.

Experimental Protocol (Hypothetical): Suzuki Coupling

  • Reaction Setup: To a solution of 1-(2-chloropyridin-3-yl)ethanone (1.0 eq) in a solvent system like 1,4-dioxane and water, add the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Heating: Heat the reaction mixture to reflux and stir for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and perform an extractive work-up.

  • Purification: Purify the final compound by recrystallization or column chromatography.

Conclusion

While direct, documented applications of this compound in the synthesis of specific, named medicinal compounds are limited in the current body of scientific literature, its chemical structure suggests significant potential as a versatile building block. By examining the synthetic routes and biological activities of compounds derived from closely related analogs, we can infer its utility in the development of novel therapeutics, particularly in the realm of kinase inhibitors and protein degraders. Further research and publication of synthetic efforts employing this starting material would be invaluable to the medicinal chemistry community. The logical progression of its functional groups through established synthetic methodologies provides a clear path for the exploration of new chemical space and the potential discovery of novel drug candidates.

A Comparative Guide to Novel Fungicidal and Antiviral Agents Derived from a Pyridine-Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel class of compounds derived from a 1-(3-chloropyridin-2-yl)pyrazole core, showcasing their potential as potent fungicidal and antiviral agents. The data presented is based on published research and is intended to inform further drug discovery and development efforts in the agrochemical and pharmaceutical sectors.

Introduction to Novel Pyridine-Pyrazole Carboxamides

A series of novel carboxamide derivatives incorporating a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl moiety has been synthesized and evaluated for biological activity. These compounds have demonstrated significant efficacy against a range of plant pathogenic fungi and have also shown promising antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). The core structure combines the favorable attributes of both pyridine and pyrazole heterocycles, which are known pharmacophores in many biologically active molecules.

Comparative Analysis of Fungicidal Activity

The synthesized compounds were tested for their in vitro fungicidal activity against a panel of economically important plant pathogenic fungi. The following table summarizes the 50% effective concentration (EC50) values for a selection of these novel compounds compared to commercially available fungicides. Lower EC50 values indicate higher potency.

Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of Novel Pyridine-Pyrazole Derivatives and Commercial Fungicides.

Compound IDR Group on Piperidine-ThiazoleBotrytis cinereaRhizoctonia solaniValsa mali
Novel-1 N-isopropyl-1,3-thiazole-4-carboxamide>50>50>50
Novel-2 (Structure not specified)2.432[1]2.182[1]1.787[1]
Novel-3 (Structure not specified)-0.37[2]-
Boscalid Commercial Fungicide-2.37[3]9.19[4]
Fluxapyroxad Commercial Fungicide-0.033[5]12.67[]
Carbendazim Commercial Fungicide-1.00[2]-
Thifluzamide Commercial Fungicide-1.88[5]-
Azoxystrobin Commercial Fungicide-0.22[3]-
Fluazinam Commercial Fungicide-0.21[3]-

Note: "-" indicates data not available in the cited sources. The data for Novel-2 and Novel-3 are from different series of pyrazole derivatives but are included to show the potential of this chemical class.

Antiviral Activity Profile

The title compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl) piperidin-4-yl)-N-isopropylthiazole-4-carboxamide (Novel-1), has been reported to exhibit good antiviral activity against the Tobacco Mosaic Virus (TMV).[5] While a detailed quantitative comparison for a series of these specific compounds is not yet available, the initial findings are promising. For context, the following table lists some known anti-TMV agents.

Table 2: Antiviral Agents Against Tobacco Mosaic Virus (TMV).

CompoundTypeReported Activity
Ningnanmycin Commercial Bio-pesticide50-60% inhibition at 500 µg/mL.[7]
Ribavirin Synthetic Nucleoside AnalogModerate control effect (50-60% at 500 µg/mL).[7]
7-Deoxy-trans-dihydronarciclasine Natural AlkaloidIC50 value of 1.80 µM.[]
TMV-IN-2 Chalcone DerivativeEC50 value of 89.9 µg/mL.[]

Experimental Protocols

General Synthetic Pathway

The synthesis of the novel 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide derivatives proceeds through a multi-step sequence starting from 2,3-dichloropyridine.[8]

Synthesis_Pathway A 2,3-Dichloropyridine B 3-Chloro-2-hydrazinylpyridine A->B Hydrazine hydrate C Ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro- 1H-pyrazole-5-carboxylate B->C Diethyl maleate D Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro- 1H-pyrazole-5-carboxylate C->D Brominating agent E Ethyl 3-bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylate D->E Oxidation F 3-Bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylic acid E->F Hydrolysis G Target Carboxamide Derivative F->G Amide coupling with substituted piperidine-thiazole

Caption: General synthetic route for novel pyridine-pyrazole carboxamides.

Representative Experimental Procedure: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

A detailed, multi-step synthesis is employed to obtain the carboxylic acid intermediate.[8]

  • Hydrazinolysis of 2,3-Dichloropyridine: 2,3-Dichloropyridine is reacted with hydrazine hydrate to yield 3-chloro-2-hydrazinylpyridine.

  • Cyclization: The resulting hydrazinylpyridine is treated with diethyl maleate to form ethyl 1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

  • Bromination: A brominating agent, such as phosphorus oxybromide, is used to introduce a bromine atom at the 4-position of the pyrazole ring.

  • Dehydrogenation/Aromatization: The dihydropyrazole ring is oxidized to the aromatic pyrazole using an oxidizing agent like potassium persulfate.

  • Hydrolysis: The ethyl ester of the pyrazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in methanol, followed by acidification.[8]

In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)

The fungicidal activity of the compounds is determined by measuring the inhibition of mycelial growth of the target fungi on a solid medium.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Compound Incorporation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various concentrations.

  • Inoculation: A mycelial plug of the test fungus is placed at the center of each compound-amended PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (typically 25-28°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony on each plate is measured.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treatment. EC50 values are then calculated by probit analysis.

Mechanism of Action

The fungicidal activity of pyrazole carboxamides is primarily attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[5][9] This inhibition disrupts the fungal cell's energy production, leading to growth inhibition and cell death.

Mechanism_of_Action cluster_fungus Fungal Cell cluster_mito Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate -> Fumarate ETC Electron Transport Chain ATP ATP Production ETC->ATP SDH->ETC Pyrazole Pyrazole Carboxamide (Fungicide) Pyrazole->SDH Inhibition

Caption: Proposed mechanism of action for pyrazole carboxamide fungicides.

Conclusion

The novel pyridine-pyrazole carboxamides represent a promising class of compounds with potent fungicidal activity against a range of important plant pathogens. Their mechanism of action, targeting the fungal SDH enzyme, is a well-validated approach for fungicide development. Furthermore, the initial findings of antiviral activity against TMV suggest a broader potential for these compounds in crop protection. Further optimization of the core structure and investigation into the structure-activity relationships are warranted to develop new, effective agrochemicals. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in the synthesis and evaluation of new analogues.

References

Safety Operating Guide

Proper Disposal of 1-(2-Chloropyridin-3-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-(2-Chloropyridin-3-yl)ethanol is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated pyridine derivative, this compound is classified as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to institutional, local, state, and federal regulations is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat the compound with the same precautions as analogous hazardous chlorinated pyridine compounds.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes should be worn to minimize skin exposure.[1]

  • Respiratory Protection: In poorly ventilated areas or when managing spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]

Spill Management Protocol

In the event of a spill, immediate action is required to contain and clean up the material safely:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1][2]

  • Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container designated for hazardous waste.[1][2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][3]

  • Waste Classification: Classify waste containing this compound as "Hazardous Waste." Due to its chemical structure, it falls into the category of halogenated organic compounds.[2][4]

  • Waste Segregation: It is crucial to keep halogenated organic solvent waste separate from non-halogenated waste streams.[4][5][6] Do not mix with incompatible materials such as strong acids, bases, or oxidizers.[5][6]

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap.[2][7] Polyethylene or glass containers are generally suitable.[2]

    • The container must be in good condition and kept closed except when adding waste.[7][8]

    • Fill containers to no more than 90% capacity to allow for expansion.

  • Labeling:

    • Affix a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[4][7][8]

    • The label must include:

      • The words "Hazardous Waste."[2][5]

      • The full chemical name: "this compound" (no abbreviations or formulas).[2][8]

      • For mixtures, list all constituents and their approximate percentages.[2]

      • Accumulation start date and generator information.[7]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA).[4]

    • Ensure containers are stored in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9]

    • Provide secondary containment to prevent spills.[4]

  • Final Disposal:

    • The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][10] These facilities are equipped with afterburners and scrubbers to neutralize harmful byproducts.[1]

    • Engage a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical waste.[1][11]

    • Maintain detailed records of the waste, including its composition, quantity, and the date of collection for disposal.[1]

Summary of Disposal and Safety Information

ParameterGuideline
Waste Classification Hazardous Waste, Halogenated Organic Compound
Primary Disposal Method High-Temperature Incineration
PPE Chemical safety goggles, chemical-resistant gloves, lab coat
Waste Segregation Separate from non-halogenated waste, acids, bases, and oxidizers
Waste Container Labeled, sealed, leak-proof, and chemically compatible
Spill Cleanup Use inert absorbent material; dispose of as hazardous waste
Drain Disposal Strictly Prohibited
Solid Waste Disposal Strictly Prohibited

Disposal Workflow

Disposal Decision Workflow for this compound A Waste Generation (this compound) B Is this a chlorinated organic compound? A->B C Classify as 'Hazardous Waste: Halogenated Organic' B->C Yes K Consult EHS for proper classification B->K Unsure D Select appropriate, labeled waste container C->D E Segregate from non-halogenated and incompatible waste D->E F Store in designated Satellite Accumulation Area E->F G Container Full or Ready for Pickup? F->G G->F No H Arrange for pickup by certified hazardous waste disposal service G->H Yes I Maintain Disposal Records H->I J High-Temperature Incineration H->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chloropyridin-3-yl)ethanol. Adherence to these protocols is critical for ensuring laboratory safety.

I. Core Safety and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous chloropyridine compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.[2][3][4]To protect against splashes and aerosols that can cause serious eye irritation or damage.[1][2]
Hand Protection Nitrile or neoprene chemical-resistant gloves.[3] Gloves should be inspected before use and changed frequently, especially after direct contact.To prevent skin contact, which is likely to cause irritation.[1][2]
Body Protection A lab coat or chemical-resistant apron.[1][4] All skin should be covered.To protect against accidental skin exposure from spills or splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[4]To minimize the inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1][2]
General Hygiene Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory. An eyewash station and safety shower must be readily accessible.[1][4]To prevent accidental ingestion and to ensure immediate decontamination in case of exposure.

II. Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review Safety Information (Analogous Compounds) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Compound in Fume Hood prep_hood->handle_weigh Begin Work handle_exp Perform Experiment in Fume Hood handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_storage Store in a Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area cleanup_decon->cleanup_storage disp_waste Collect Waste in a Labeled, Sealed Hazardous Waste Container cleanup_storage->disp_waste Generate Waste disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_waste->disp_ppe disp_pickup Arrange for Hazardous Waste Pickup disp_ppe->disp_pickup

Caption: Workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation:

    • Thoroughly review the safety information for structurally similar compounds.

    • Put on all required PPE as detailed in Table 1.

    • Ensure the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust or aerosols.

    • Keep containers tightly closed when not in use.[1]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1]

    • The container must be clearly labeled and tightly sealed.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed container for hazardous waste disposal.[1]

    • Ventilate the area and decontaminate the spill site.

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound

Waste Type Disposal Protocol
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated PPE Gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous waste.
Empty Containers The first rinse of an empty container should be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

Logical Relationship for Waste Disposal

cluster_generation Waste Generation cluster_collection Waste Collection cluster_segregation Waste Segregation cluster_disposal_path Final Disposal gen_solid Solid Waste (e.g., contaminated paper towels) collect_container Use Designated, Labeled, and Sealed Hazardous Waste Containers gen_solid->collect_container gen_liquid Liquid Waste (e.g., reaction mixtures, rinses) gen_liquid->collect_container gen_ppe Contaminated PPE (e.g., gloves, wipes) gen_ppe->collect_container seg_solid Solid Waste Container collect_container->seg_solid seg_liquid Liquid Waste Container collect_container->seg_liquid seg_incompatible Keep Incompatible Wastes Separate seg_solid->seg_incompatible seg_liquid->seg_incompatible disp_pickup Arrange for Pickup by Certified Hazardous Waste Management seg_incompatible->disp_pickup

Caption: Decision process for the disposal of waste containing this compound.

Disposal Protocol:

  • Collection: All waste materials must be collected in appropriate, leak-proof containers that are compatible with the chemical.[6][7]

  • Labeling: Containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6] Do not pour any amount of this chemical down the drain or dispose of it in regular trash.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.